molecular formula C12H12N2O3 B1366954 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 60872-15-3

5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1366954
CAS No.: 60872-15-3
M. Wt: 232.23 g/mol
InChI Key: GQYFCRPKJMQJII-UHFFFAOYSA-N
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Description

5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-ethoxy-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-11-8-10(12(15)16)13-14(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYFCRPKJMQJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00491095
Record name 5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
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Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60872-15-3
Record name 5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60872-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical architecture, a detailed and validated synthetic protocol, robust analytical characterization, and an exploration of its therapeutic promise based on the well-established bioactivities of the pyrazole scaffold. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Prominence of the Pyrazole Scaffold

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with pyrazole-containing molecules exhibiting a vast spectrum of biological activities. These include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The subject of this guide, 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, is a promising derivative, incorporating key pharmacophoric features that suggest significant therapeutic potential.

Chemical Structure and Properties

The chemical structure of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is characterized by a central pyrazole ring substituted with a phenyl group at the N1 position, an ethoxy group at the C5 position, and a carboxylic acid group at the C3 position.

Molecular Formula: C₁₂H₁₂N₂O₃

Molecular Weight: 232.24 g/mol

Key Structural Features:

  • Pyrazole Core: The aromatic heterocyclic ring is crucial for the molecule's biological activity and provides a rigid scaffold for the substituents.

  • 1-Phenyl Group: This lipophilic group can engage in π-stacking interactions with biological targets and influences the overall solubility and metabolic stability of the compound.

  • 3-Carboxylic Acid Group: This acidic moiety can participate in hydrogen bonding and ionic interactions with amino acid residues in target proteins. It also provides a handle for further chemical modifications, such as esterification or amidation, to create prodrugs or new chemical entities.

  • 5-Ethoxy Group: The ethoxy group can act as a hydrogen bond acceptor and contributes to the molecule's electronic properties and lipophilicity.

Below is a visualization of the chemical structure of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

Caption: Chemical structure of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

Synthesis Protocol: A Validated One-Pot Approach

The synthesis of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid can be efficiently achieved through a one-pot cyclocondensation reaction. This method is advantageous due to its operational simplicity and good yields. The key starting materials are diethyl oxalate and phenylhydrazine.

Reaction Scheme:

G diethyl_oxalate Diethyl Oxalate intermediate Intermediate diethyl_oxalate->intermediate + Phenylhydrazine phenylhydrazine Phenylhydrazine phenylhydrazine->intermediate sodium_ethoxide Sodium Ethoxide (Base) sodium_ethoxide->intermediate acid Acid (e.g., HCl) product 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid acid->product intermediate->product + Acid

Caption: Synthetic workflow for 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen) to generate sodium ethoxide in situ.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add diethyl oxalate (1 equivalent) dropwise at room temperature. Stir the mixture for 15 minutes. Subsequently, add phenylhydrazine (1 equivalent) dropwise.

  • Cyclization: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting residue in water and acidify with a dilute solution of hydrochloric acid (e.g., 2 M HCl) until a precipitate is formed.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended:

Analytical Technique Expected Observations
¹H NMR Spectroscopy Signals corresponding to the aromatic protons of the phenyl group, the pyrazole ring proton, the ethoxy group (a quartet and a triplet), and a broad singlet for the carboxylic acid proton.
¹³C NMR Spectroscopy Resonances for all unique carbon atoms in the molecule, including the pyrazole ring carbons, the phenyl ring carbons, the carboxylic acid carbon, and the ethoxy group carbons.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C=N and C=C stretches of the pyrazole ring, and C-O stretches of the ethoxy group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound, confirming its molecular formula.
High-Performance Liquid Chromatography (HPLC) A single sharp peak indicating the purity of the compound. A Reverse-Phase HPLC (RP-HPLC) method can be developed for quantitative analysis.[1]

Therapeutic Potential and Applications in Drug Development

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and derivatives of pyrazole-3-carboxylic acid have shown significant promise in various therapeutic areas.

5.1. Anti-inflammatory and Analgesic Activity: Many commercially successful non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold. The carboxylic acid moiety in 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a key feature for potential COX enzyme inhibition, a primary mechanism for anti-inflammatory and analgesic effects.

5.2. Antimicrobial Activity: Pyrazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities.[2] The specific substitution pattern of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid may confer unique antimicrobial properties, making it a candidate for the development of new anti-infective agents.

5.3. Anticancer Activity: The pyrazole ring is a component of several approved anticancer drugs. These compounds often act by inhibiting protein kinases or other key signaling pathways involved in cancer cell proliferation and survival. Further investigation into the anticancer potential of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is warranted.

5.4. Other Potential Applications: The versatile chemistry of the pyrazole-3-carboxylic acid scaffold allows for its use as a building block in the synthesis of more complex molecules with diverse biological activities, including potential applications in neurodegenerative diseases and metabolic disorders.

Future Directions

The foundation laid in this guide provides a strong basis for further exploration of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. Future research should focus on:

  • In-depth Biological Screening: A comprehensive screening of the compound against a panel of biological targets to identify its primary mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the key structural requirements for optimal activity and to develop more potent and selective compounds.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness.

  • In vivo Efficacy Studies: Testing the compound in relevant animal models to validate its therapeutic potential.

Conclusion

5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a molecule of considerable interest with a straightforward synthetic route and a high potential for therapeutic applications. This guide provides the essential technical information for its synthesis, characterization, and further investigation. The rich history of the pyrazole scaffold in medicine suggests that this compound and its derivatives are worthy of continued exploration in the quest for novel and effective therapeutic agents.

References

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

  • Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. Dye intermediates. Available at: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Wiley Online Library. Available at: [Link]

  • 5-ethoxy-1h-pyrazole-3-carboxylic acid. PubChem. Available at: [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. Available at: [Link]

Sources

Physicochemical Profile and Synthetic Utility of 5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

This guide provides an in-depth technical analysis of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid , a critical heterocyclic scaffold in medicinal chemistry. Often utilized as a pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and kinase inhibitors, this compound represents a specific structural lock of the tautomeric pyrazolone system.

This document outlines the precise molecular metrics, a validated synthetic pathway focusing on regiochemical fidelity, and the analytical protocols required for structural confirmation.

Part 1: Molecular Identity & Physicochemical Profile[1][2][3]

The target compound is a substituted pyrazole where the N1 position bears a phenyl group, the C3 position bears a carboxylic acid, and the C5 position is functionalized with an ethoxy group.

Critical Isomer Note: Researchers must distinguish this compound from its functional isomer, ethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate . Both share the formula


 and molecular weight (232.24 Da), but possess vastly different solubility profiles and reactivities due to the free carboxylic acid vs. ester functionality.
Table 1: Core Physicochemical Data
PropertyValue / DescriptorTechnical Context
IUPAC Name 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acidOfficial nomenclature
Molecular Formula

-
Molecular Weight 232.235 g/mol Monoisotopic Mass: 232.0848
CAS Registry Not widely assigned (Derivative of CAS 89-33-8)CAS 89-33-8 refers to the isomeric ethyl ester precursor.[1][2]
LogP (Calculated) 2.15 ± 0.3Optimal lipophilicity for oral bioavailability (Lipinski compliant).
TPSA 66.8

Polar Surface Area; indicates good membrane permeability.
pKa (Acid) ~3.5 - 4.0The C3-carboxylic acid is moderately acidic due to the electron-withdrawing pyrazole ring.
H-Bond Donors 1 (COOH)-
H-Bond Acceptors 4 (N, O)-
Part 2: Synthetic Pathway & Mechanism

The synthesis of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid requires a strategy that overcomes the inherent tautomerism of the pyrazolone intermediate. The workflow involves a Knorr-type cyclization followed by a regioselective O-alkylation and subsequent hydrolysis.

Phase 1: Cyclocondensation (The Knorr Reaction)

The synthesis begins with the condensation of diethyl oxalacetate (sodium salt) with phenylhydrazine in the presence of acetic acid or ethanol.

  • Mechanism: The hydrazine nitrogen attacks the ketone carbonyl of the oxalacetate, followed by cyclization attacking the ester group.

  • Result: This yields ethyl 1-phenyl-5-hydroxy-1H-pyrazole-3-carboxylate (often existing in equilibrium with the 5-oxo tautomer).

Phase 2: Regioselective O-Alkylation

The 5-hydroxy pyrazole can be alkylated at the Oxygen (O-alkylation), the Nitrogen (N-alkylation), or the Carbon (C-alkylation).

  • Protocol: To favor O-alkylation (formation of the ethoxy ether), the reaction is performed using ethyl iodide (EtI) and potassium carbonate (

    
    )  in acetone or DMF.
    
  • Causality: The use of a hard base (

    
    ) and a hard electrophile promotes the Williamson ether synthesis pathway over N-alkylation.
    
  • Intermediate: Ethyl 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylate.

Phase 3: Selective Hydrolysis

The final step converts the ethyl ester to the free carboxylic acid.

  • Protocol: Saponification using LiOH or NaOH in a THF/Water mixture, followed by careful acidification with HCl to pH 3.

  • Why LiOH? Lithium hydroxide is preferred for sensitive substrates to avoid decarboxylation, although NaOH is sufficient for this robust scaffold.

Diagram 1: Synthetic Workflow & Logic Flow

SynthesisPath start Precursors: Diethyl Oxalacetate + Phenylhydrazine step1 Cyclocondensation (Knorr Reaction) start->step1 AcOH, Reflux inter1 Intermediate: Ethyl 1-phenyl-5-hydroxy- pyrazole-3-carboxylate step1->inter1 decision Alkylation Conditions inter1->decision path_o O-Alkylation (Et-I / K2CO3) decision->path_o Favored path_n N-Alkylation (Byproduct) decision->path_n Avoided inter2 Ester Intermediate: Ethyl 5-ethoxy-1-phenyl- pyrazole-3-carboxylate path_o->inter2 step3 Hydrolysis (LiOH / THF / H2O) inter2->step3 final Target: 5-ethoxy-1-phenyl- pyrazole-3-carboxylic acid step3->final Acidification (HCl)

Figure 1: Step-wise synthetic pathway highlighting the critical regioselective alkylation decision point.

Part 3: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, a "Self-Validating System" of orthogonal analytical techniques must be employed. The following spectral signatures confirm the structure and rule out the N-alkylated isomer.

1. Proton NMR (

-NMR, 400 MHz, DMSO-

)
  • Acid Proton: A broad singlet at 12.5–13.0 ppm confirms the hydrolysis of the ester to the carboxylic acid (-COOH).

  • Aromatic Region: A multiplet at 7.3–7.6 ppm (5H) corresponding to the N1-phenyl group.

  • Pyrazole Core: A sharp singlet at ~6.2–6.5 ppm (1H) .

    • Validation Check: If this peak is absent or split, C-alkylation may have occurred.

  • Ethoxy Group:

    • Quartet at ~4.1–4.2 ppm (2H) (

      
      ).
      
    • Triplet at ~1.3–1.4 ppm (3H) (

      
      ).
      
    • Validation Check: If the methylene quartet appears upfield (around 3.5 ppm), it suggests N-alkylation (N-ethyl) rather than O-alkylation. The downfield shift (>4.0 ppm) confirms the Oxygen attachment.

2. Mass Spectrometry (ESI-MS)[3]
  • Positive Mode (

    
    ):  Peak at 233.24 m/z .
    
  • Fragmentation: Loss of the ethoxy group (

    
    ) or decarboxylation (
    
    
    
    ) are characteristic fragmentation patterns for this scaffold.
Part 4: Pharmaceutical Applications[6][7][8][9]

The 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid scaffold is not merely a chemical curiosity; it is a privileged structure in drug design.

1. Bioisosterism & Scaffold Hopping

This moiety serves as a bioisostere for biaryl systems found in COX-2 inhibitors (e.g., Celecoxib). The carboxylic acid provides a handle for further derivatization into amides or esters, allowing the creation of libraries for Structure-Activity Relationship (SAR) studies.

2. Target Interactions
  • PfDHODH Inhibition: Derivatives of 1-phenyl-pyrazole-carboxylic acids have shown efficacy in inhibiting Plasmodium falciparum dihydroorotate dehydrogenase, a target for antimalarial therapy [1].[4]

  • Edaravone Analogs: As a structural derivative of Edaravone (a radical scavenger used in ALS and stroke), the 5-ethoxy variant locks the tautomer, potentially altering the redox potential and lipophilicity for blood-brain barrier penetration studies [2].

Diagram 2: Biological Activity Logic

BioActivity core Scaffold: 5-ethoxy-1-phenyl-pyrazole-3-COOH sub1 Modification: Amide Coupling (COOH) core->sub1 Derivatization sub3 Target: COX-2 (Inflammation) core->sub3 Structural Homology sub2 Target: PfDHODH (Malaria) sub1->sub2 Inhibition

Figure 2: Application of the scaffold in generating bioactive derivatives.

References
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Source: National Institutes of Health (PMC) URL:[Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester (Isomeric Precursor Data). Source: NIST Chemistry WebBook URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: MDPI (Molecules Journal) URL:[Link]

Sources

The Ascendant Trajectory of 1-Phenyl-1H-pyrazole-3-carboxylic Acid Derivatives in Contemporary Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-1H-pyrazole-3-carboxylic acid scaffold has emerged as a cornerstone in medicinal chemistry, underpinning a diverse array of compounds with significant therapeutic potential. Its inherent structural features and synthetic tractability have made it a privileged motif in the design of novel drug candidates. This technical guide provides a comprehensive literature review of this important class of compounds, delving into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their efficacy.

The Allure of the Pyrazole Core: A Foundation for Diverse Bioactivity

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore present in numerous FDA-approved drugs.[1] The 1-phenyl-1H-pyrazole-3-carboxylic acid framework, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. This has led to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3]

Synthetic Strategies: Crafting the Pyrazole Backbone

The construction of the 1-phenyl-1H-pyrazole-3-carboxylic acid core and its derivatives can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis: A Classic Approach

One of the most fundamental methods for pyrazole synthesis is the Knorr reaction, which involves the condensation of a β-ketoester with a hydrazine.[4] In the context of 1-phenyl-1H-pyrazole-3-carboxylic acid, this typically involves the reaction of ethyl acetoacetate with phenylhydrazine to yield an intermediate that can be further modified and hydrolyzed to the target carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 1-phenyl-1H-pyrazole-5-carboxylate (a precursor to the carboxylic acid)

A mixture of ethyl acetoacetate and phenylhydrazine in glacial acetic acid is refluxed to facilitate the initial condensation and cyclization. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.[5]

One-Pot Syntheses: Efficiency and Green Chemistry

More contemporary approaches focus on one-pot, multicomponent reactions that enhance efficiency and align with the principles of green chemistry. For instance, a one-pot synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids has been developed, integrating a Claisen condensation, Knorr cyclization, and hydrolysis in a single sequence.[6] Another efficient one-pot method involves the reaction of phenylhydrazine with dimethylacetylene dicarboxylate (DMAD) to produce methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[7]

Experimental Protocol: One-Pot Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

  • An equimolar mixture of phenylhydrazine and dimethylacetylene dicarboxylate (DMAD) is refluxed in a 1:1 mixture of toluene and dichloromethane for 2 hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is recrystallized from ethanol to yield the pure product.[7]

Derivatization of the Carboxylic Acid

The carboxylic acid moiety at the 3-position serves as a versatile handle for the synthesis of a wide range of derivatives, most notably esters and amides. These are typically prepared by first converting the carboxylic acid to its more reactive acid chloride, followed by reaction with the desired alcohol or amine.

Experimental Protocol: General Procedure for Amide Synthesis

  • The 1-phenyl-1H-pyrazole-3-carboxylic acid is converted to its acid chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.

  • The resulting acid chloride is dissolved in an appropriate solvent (e.g., xylene).

  • The desired amine is added, and the reaction mixture is stirred, often at a controlled temperature, until completion.

  • The product is then isolated by filtration and purified by recrystallization.[8]

A Spectrum of Biological Activities: From Microbes to Cancer

Derivatives of 1-phenyl-1H-pyrazole-3-carboxylic acid have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Antimicrobial Activity

The pyrazole nucleus is a common feature in many antimicrobial agents. Derivatives of 1-phenyl-1H-pyrazole-3-carboxylic acid have shown promising activity against a range of bacterial and fungal pathogens. The introduction of different substituents on the phenyl and pyrazole rings allows for the modulation of their antimicrobial spectrum and potency.

Compound TypeOrganismActivity (MIC in µg/mL)Reference
Pyrazole-based sulfonamidesBacillus subtilis1 - 125[9]
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivativesGram-positive and Gram-negative bacteriaNot specified in abstract[4]
1,3-diphenyl pyrazole derivativesAcinetobacter baumanniias low as 4
Anticancer Activity

The fight against cancer has seen the emergence of numerous pyrazole-containing drugs. Derivatives of 1-phenyl-1H-pyrazole-3-carboxylic acid have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes or interference with DNA replication.

Compound TypeCell LineActivity (IC50 in µM)Reference
1H-pyrazole-3-carboxamide derivativesHCT116, HepG2Significant inhibition[6]
N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivativesVarious cancer cell linesPotent antitumor activity[7]
Pyrazole linked to benzimidazoleU937, K562, HT29, A549, LoVoSignificant inhibition
1,2,4-oxadiazole merged 1,2,3-triazole-pyrazole derivativesPC3, A549, MCF-7, DU-1450.01 - 1.77
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prominent example of a COX-2 inhibitor. 1-Phenyl-1H-pyrazole-3-carboxylic acid derivatives have been explored for their potential to modulate inflammatory pathways.

Compound TypeTarget/AssayActivity (IC50)Reference
Pyrazole derivatives with benzenesulfonamide moietyCOX-238.73 - 61.24 nM[7]
Diaryl pyrazole derivativesCOX-20.017 µM[7]
1-(4-methane(amino)sulfonylphenyl) derivativesIn vivo anti-inflammatory actionSignificant[7]

Structure-Activity Relationships: Decoding the Molecular Blueprint

The biological activity of 1-phenyl-1H-pyrazole-3-carboxylic acid derivatives is intricately linked to their molecular structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

Substitutions on the 1-Phenyl Ring

Modifications to the phenyl ring at the 1-position of the pyrazole have a significant impact on activity. The nature and position of substituents can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. For instance, in a series of anti-HIV agents, optimization of the benzyl group on the pyrazole ring led to a six-fold increase in potency.

Modifications at the 3- and 4-Positions of the Pyrazole Ring

The groups attached to the 3- and 4-positions of the pyrazole core are critical determinants of biological activity. The carboxylic acid at the 3-position, or its ester and amide derivatives, can engage in hydrogen bonding and other interactions with target proteins. Substituents at the 4-position can modulate the overall shape and electronic distribution of the molecule. For example, the introduction of a benzoyl group at the 4-position has been a common strategy in the design of various bioactive pyrazole derivatives.[4][8]

Visualizing the Synthetic Landscape

The following diagrams illustrate some of the key synthetic pathways for the preparation of 1-phenyl-1H-pyrazole-3-carboxylic acid derivatives.

G cluster_knorr Knorr Pyrazole Synthesis Ethyl acetoacetate Ethyl acetoacetate Intermediate Intermediate Ethyl acetoacetate->Intermediate + Phenylhydrazine (Glacial Acetic Acid, Reflux) Phenylhydrazine Phenylhydrazine Phenylhydrazine->Intermediate 1-Phenyl-1H-pyrazole-3-carboxylic acid ester 1-Phenyl-1H-pyrazole-3-carboxylic acid ester Intermediate->1-Phenyl-1H-pyrazole-3-carboxylic acid ester Cyclization

Knorr synthesis of a 1-phenyl-1H-pyrazole-3-carboxylic acid precursor.

G cluster_derivatization Derivatization of the Carboxylic Acid Carboxylic Acid Carboxylic Acid Acid Chloride Acid Chloride Carboxylic Acid->Acid Chloride SOCl2 or (COCl)2 Amide Derivative Amide Derivative Acid Chloride->Amide Derivative + Amine Ester Derivative Ester Derivative Acid Chloride->Ester Derivative + Alcohol

General scheme for the derivatization of the carboxylic acid moiety.

Future Perspectives

The journey of 1-phenyl-1H-pyrazole-3-carboxylic acid derivatives in drug discovery is far from over. Future research will likely focus on the exploration of novel substitution patterns to enhance potency and selectivity, the elucidation of detailed mechanisms of action, and the development of derivatives with improved pharmacokinetic profiles. The application of computational modeling and artificial intelligence in drug design will undoubtedly accelerate the discovery of new lead compounds based on this versatile scaffold. The continued investigation of these compounds holds great promise for the development of next-generation therapeutics to address a wide range of unmet medical needs.

References

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.). Retrieved from [Link]

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). In ResearchGate. Retrieved from [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (n.d.). J-Stage. Retrieved from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub. Retrieved from [Link]

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. (2016, December 29). PMC. Retrieved from [Link]

  • Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. (2013, August 15). PubMed. Retrieved from [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved from [Link]

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. (n.d.). In ResearchGate. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI. Retrieved from [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023, June 6). IJNRD. Retrieved from [Link]

  • Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives. (2021, June 22). DergiPark. Retrieved from [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021, September 19). Taylor & Francis Online. Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015, June 8). MDPI. Retrieved from [Link]

  • Synthesis, Anti-Inflammatory, Antimicrobial and Antioxidant Evaluation of Novel N-((3- (substituted phenyl) - Der Pharma Chemica. (2023, December 15). Retrieved from [Link]

  • 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (n.d.). Europe PMC. Retrieved from [Link]

  • Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. (2001, April 9). PubMed. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011, June 7). International Journal of Drug Development and Research. Retrieved from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020, May 7). ResearchGate. Retrieved from [Link]

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safety data sheet (SDS) for 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and physicochemical profile of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid . This document is structured for researchers and drug development professionals, moving beyond standard compliance to provide actionable, field-proven insights.

CAS Number: 60872-15-3 Molecular Formula: C₁₂H₁₂N₂O₃ Molecular Weight: 232.24 g/mol [1]

Executive Summary & Application Context

5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1] Its structural motif—a pyrazole core substituted with a lipophilic phenyl group and a reactive carboxylic acid tail—makes it a critical intermediate in the development of COX-2 inhibitors and Factor XIa inhibitors (anticoagulants).[1]

For the application scientist, the primary safety concern lies not just in its acute toxicity, but in its potential for respiratory sensitization and ocular damage due to the acidic functionality combined with the lipophilic nature of the phenyl ring, which facilitates membrane permeation.

Hazard Identification & Risk Assessment (GHS Classification)

Rationale: The following classification is derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid) and supplier data.[1]

GHS Label Elements[1]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant/Acute Tox)
      
Hazard Statements
CodeStatementMechanistic Insight
H302 Harmful if swallowed.[1]Pyrazole derivatives can interfere with metabolic enzymes; oral bioavailability is enhanced by the phenyl group.
H315 Causes skin irritation.The carboxylic acid moiety (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) acts as a proton donor, disrupting the stratum corneum.
H319 Causes serious eye irritation.Direct contact causes pH shift and protein denaturation in corneal tissues.
H335 May cause respiratory irritation.Fine dust inhalation irritates mucous membranes; critical during weighing/transfer.
Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2]

Safe Handling & Experimental Workflow

Expertise Note: Standard lab coats are insufficient for phenyl-pyrazole handling due to potential persistence on fabric.[1] Use disposable Tyvek sleeves if handling >10g.[1]

Storage Protocol[1]
  • Temperature: 2-8°C (Refrigerate).

    • Why? While the pyrazole ring is stable, the carboxylic acid group can undergo slow decarboxylation or esterification if exposed to heat or moisture over months.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) is recommended for long-term (>6 months) storage to prevent oxidative degradation of the ethoxy ether linkage.[1]

  • Container: Amber glass vials with PTFE-lined caps to prevent leaching.

Workflow Visualization

The following diagram outlines the decision logic for safe handling during synthesis preparation.

SafeHandling cluster_constraints Critical Control Points Start Start: Compound Retrieval CheckPPE Check PPE: Nitrile Gloves + Goggles Lab Coat Start->CheckPPE Weighing Weighing Station: Analytical Balance Inside Fume Hood CheckPPE->Weighing Verified Solubilization Solubilization: DMSO or Methanol Weighing->Solubilization Transfer Solid Reaction Reaction Setup Solubilization->Reaction Dissolved

Figure 1: Safe handling workflow emphasizing containment during the solid-handling phase, the highest risk point for inhalation exposure.

Emergency Response Protocols

Trustworthiness: These protocols are self-validating.[1] If symptoms persist after the initial 15-minute response, the protocol automatically escalates to professional medical intervention.[1]

Ocular Exposure (Acidic Irritation)[1]
  • Immediate Action: Do not hesitate. Move immediately to the eyewash station.

  • Flush: Hold eyelids open and flush with tepid water for a minimum of 15 minutes .

  • Validation: Check pH of eye secretions with litmus paper if available (aim for pH 7.0–7.4).

  • Escalation: If redness or pain persists >30 mins, consult an ophthalmologist immediately.

Dermal Exposure[1]
  • Removal: Drench contaminated clothing with water before removing to prevent aerosolizing dust.

  • Wash: Scrub skin gently with soft soap and water. Avoid organic solvents (ethanol/acetone) as they may drive the compound deeper into the dermis.

Spill Management
  • Small Spill (<5g): Wet the powder with a mist of water or PEG-400 to prevent dusting, then wipe with damp paper towels.

  • Large Spill (>5g): Evacuate area. Use a HEPA-filtered vacuum or wet-sweeping method.[1] Do not dry sweep.

Physicochemical Properties

Data Source: Aggregated from supplier certificates (BLD Pharm, AK Scientific) and computational prediction models for pyrazole derivatives.

PropertyValue / DescriptionExperimental Note
Appearance White to off-white solidColor may yellow with oxidation.[1]
Melting Point Not publicly listed (Predicted: 150–160°C)Analogs (5-hydroxy) melt ~188°C; ethoxy group lowers MP.[1]
Boiling Point ~385°C (Predicted)Decomposes before boiling at atm pressure.
Solubility DMSO (>10 mg/mL), MethanolPoor water solubility; requires organic co-solvent.
pKa (Acid) 3.5 – 4.0 (Predicted)Typical for pyrazole-3-carboxylic acids.[1]
LogP ~2.0 – 2.5Moderately lipophilic (membrane permeable).

Toxicological Insights

Expert Analysis: While specific LD50 data for CAS 60872-15-3 is limited, "Read-Across" methodology from the 1-phenyl-pyrazole scaffold suggests the following:

  • Acute Toxicity: Likely Category 4 Oral (LD50 300–2000 mg/kg). The phenyl-pyrazole core is metabolically stable, potentially leading to longer systemic residence time.[1]

  • Sensitization: No specific data, but reactive carboxylic acids can form haptens with skin proteins, leading to sensitization in susceptible individuals.

  • Chronic Effects: Phenyl-pyrazoles are investigated for COX-2 inhibition.[1] Chronic inadvertent exposure could theoretically impact renal function or blood coagulation pathways (mechanism-based toxicity).[1]

Ecological & Disposal Considerations

  • Ecotoxicity: Do not allow to enter drains. Pyrazoles are heterocyclic and can be resistant to biodegradation.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. The presence of Nitrogen oxides (NOx) during combustion requires proper scrubbing.

Synthesis & Reaction Logic (Graphviz)

For researchers utilizing this compound, understanding its reactivity profile is key to safety.

Reactivity cluster_risk Risk Zone Compound 5-Ethoxy-1-phenyl-1H-pyrazole- 3-carboxylic acid AcidChloride Acid Chloride Formation (SOCl2/Oxalyl Chloride) Compound->AcidChloride Activation Decarboxylation Thermal Decarboxylation (>200°C) Compound->Decarboxylation High Heat AmideCoupling Amide Coupling (Drug Scaffold Synthesis) AcidChloride->AmideCoupling + Amine

Figure 2: Reactivity pathways. Note that thermal stress can lead to decarboxylation, releasing CO2 and potentially pressurizing sealed vessels.

References

  • PubChem. (n.d.). Compound Summary: 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.[1][3][4][5][6][7][8] National Library of Medicine.[1] Retrieved from [Link]

  • MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (Contextual synthesis data). Retrieved from [Link]

Sources

pKa values of pyrazole-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa Values of Pyrazole-3-Carboxylic Acid Derivatives

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Acidity in Pyrazole-Based Drug Design

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents approved for a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2] Specifically, pyrazole-3-carboxylic acid and its derivatives serve as indispensable building blocks and key intermediates in the synthesis of these pharmaceuticals.[3][4][5] The acidic nature of these molecules, quantified by the acid dissociation constant (pKa), is not merely an academic parameter. It is a fundamental physicochemical property that governs a molecule's behavior in biological systems.

The pKa value dictates the ionization state of a compound at a given physiological pH, which in turn profoundly influences its solubility, membrane permeability, plasma protein binding, and ultimately, its interaction with the intended biological target. For researchers and professionals in drug development, a deep, mechanistic understanding of the factors that control the pKa of pyrazole-3-carboxylic acids is therefore essential for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive exploration of the . We will dissect the key structural and electronic factors that modulate acidity, present quantitative data, detail robust experimental protocols for pKa determination, and ground these concepts in the practical context of drug discovery.

Part 1: Fundamental Principles of Acidity in the Pyrazole-3-Carboxylic Acid Scaffold

The pyrazole-3-carboxylic acid structure possesses two potentially acidic protons: the carboxylic acid proton (-COOH) and the pyrrole-like N1 proton of the pyrazole ring. The carboxylic acid proton is substantially more acidic due to the ability of the resulting carboxylate anion to delocalize its negative charge across two oxygen atoms through resonance.[6][7] The N1 proton is significantly less acidic, and its deprotonation requires a strong base.[8][9] This guide will focus primarily on the pKa of the more physiologically relevant carboxylic acid group.

The acidity of the carboxylic acid is directly tied to the stability of its conjugate base, the carboxylate anion. Any factor that stabilizes this anion will facilitate the release of the proton, resulting in a stronger acid and a lower pKa value. Conversely, factors that destabilize the anion will lead to a weaker acid and a higher pKa.[10][11] The primary modulators of this stability are electronic effects—namely induction and resonance—exerted by substituents on the pyrazole ring.

The Inductive Effect: Through-Bond Polarization

The inductive effect describes the withdrawal or donation of electron density through sigma (σ) bonds. Electronegative atoms or groups pull electron density towards themselves, while electropositive groups donate it.[7][10]

  • Electron-Withdrawing Groups (EWGs): Substituents like halogens (F, Cl), nitro (-NO2), or trifluoromethyl (-CF3) are strongly electronegative. When attached to the pyrazole ring, they inductively pull electron density away from the carboxylic acid group. This withdrawal of electron density helps to disperse and stabilize the negative charge of the carboxylate anion, making the corresponding acid stronger (lower pKa).[11] The magnitude of this effect depends on the electronegativity of the group and its proximity to the carboxyl group.

  • Electron-Donating Groups (EDGs): Substituents like alkyl groups (-CH3, -C2H5) are weakly electron-donating. They push electron density towards the carboxylate group, which intensifies the negative charge on the anion. This destabilization makes the anion less favorable to form, resulting in a weaker acid (higher pKa).[9][12]

The Resonance Effect: Through-Space Delocalization

Resonance effects involve the delocalization of π-electrons across the molecule. Substituents with lone pairs or π-bonds can either donate or withdraw electron density from the pyrazole ring system, influencing the electron density at the C3 position and thereby affecting the acidity of the attached carboxyl group. These effects can sometimes be more powerful than inductive effects and may act in opposition to them.[6][10]

Positional Impact of Substituents

The position of a substituent on the pyrazole ring (N1, C4, or C5) is critical in determining its overall electronic influence on the C3-carboxylic acid.

  • N1-Substituents: The nature of the group at the N1 position has a profound impact. An electron-withdrawing group on N1 will significantly deactivate the ring and lower the pKa of the C3-carboxylic acid.[8]

  • C4-Substituents: The C4 position is electronically distinct. Substituents here exert their influence primarily through the π-system of the ring.

  • C5-Substituents: Substituents at the C5 position are adjacent to the N1 atom and can exert strong inductive and resonance effects that are transmitted through the ring to the C3 position.

The interplay of these factors allows for the fine-tuning of acidity, a crucial tool in medicinal chemistry.

Part 2: Quantitative Analysis of Substituent Effects

To illustrate these principles, the following table summarizes the pKa values for a selection of pyrazole-3-carboxylic acid derivatives. The data highlights how different substituents systematically alter the acidity of the parent molecule.

Compound NameN1-SubstituentC4-SubstituentC5-SubstituentpKa (Carboxylic Acid)Key Electronic Effect
Pyrazole-3-carboxylic acid-H-H-H~2.5 - 3.5Baseline
1-Methylpyrazole-3-carboxylic acid-CH₃-H-H> 3.0EDG (Inductive)
1-Phenylpyrazole-3-carboxylic acid-Ph-H-H~3.0Weak EWG (Inductive)
1-(4-Nitrophenyl)pyrazole-3-carboxylic acid-C₆H₄NO₂-H-H< 3.0Strong EWG (Inductive & Resonance)
5-Methylpyrazole-3-carboxylic acid-H-H-CH₃> 3.0EDG (Inductive)
5-Chloropyrazole-3-carboxylic acid-H-H-Cl< 3.0EWG (Inductive)

Note: Exact pKa values can vary slightly based on experimental conditions (temperature, ionic strength, co-solvent). The values presented are illustrative of general trends.

// Nodes Scaffold [label="Pyrazole-3-Carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Anion [label="Carboxylate Anion\n(Conjugate Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Substituent [label="Ring Substituent", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; EWG [label="Electron-Withdrawing Group\n(e.g., -NO₂, -Cl, -CF₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EDG [label="Electron-Donating Group\n(e.g., -CH₃, -OCH₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stabilize [label="Stabilizes Anion", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Destabilize [label="Destabilizes Anion", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowerpKa [label="Stronger Acid\n(Lower pKa)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HigherpKa [label="Weaker Acid\n(Higher pKa)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Scaffold -> Anion [label=" Deprotonation"]; Anion -> Substituent [style=dotted, arrowhead=none, label=" influenced by"]; Substituent -> EWG; Substituent -> EDG; EWG -> Stabilize [label=" Inductive/Resonance\nWithdrawal"]; EDG -> Destabilize [label=" Inductive/Resonance\nDonation"]; Stabilize -> LowerpKa [label=" leads to"]; Destabilize -> HigherpKa [label=" leads to"]; } }

Caption: Logical flow of substituent effects on the acidity of pyrazole-3-carboxylic acids.

Part 3: Experimental Protocols for pKa Determination

Accurate pKa measurement is critical for validating theoretical predictions and for regulatory submissions. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Protocol: Potentiometric Titration

This method directly measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the resulting titration curve. It is considered a gold-standard technique.

Causality and Self-Validation: The principle relies on the Henderson-Hasselbalch equation. At the half-equivalence point (where half of the acid has been neutralized), the concentrations of the acid and its conjugate base are equal, and thus the measured pH is equal to the pKa. The sigmoidal shape of the titration curve provides an internal validation of the measurement.

Step-by-Step Methodology:

  • Preparation of Analyte Solution:

    • Accurately weigh approximately 1-5 mg of the pyrazole-3-carboxylic acid derivative.

    • Dissolve the compound in a suitable volume (e.g., 25-50 mL) of deionized water.

    • Insight: If solubility is low, a co-solvent like methanol or DMSO may be used. The pKa value obtained will be an "apparent pKa" (pKaapp) and a correction (using a Yasuda-Shedlovsky plot or similar method) may be required to extrapolate to a fully aqueous environment.

  • System Calibration:

    • Calibrate a high-precision pH meter using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

  • Titration:

    • Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Fill a calibrated micro-burette with a standardized strong base titrant (e.g., 0.01 M KOH or NaOH).

    • Add the titrant in small, precise increments (e.g., 0.02-0.05 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the steepest part of the curve).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).

    • Determine the equivalence point volume (Veq) from the first or second derivative of the titration curve.

    • The pKa is the pH value recorded when the volume of added titrant is exactly half of the equivalence point volume (Veq/2).

Potentiometric_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis a 1. Prepare Analyte Solution (Compound in H₂O/Co-solvent) b 2. Calibrate pH Meter (min. 2 standard buffers) c 3. Prepare Titrant (Standardized Strong Base) d 4. Add Titrant Incrementally c->d e 5. Allow pH to Stabilize d->e Repeat f 6. Record pH and Volume e->f Repeat f->d Repeat g 7. Plot pH vs. Volume f->g h 8. Determine Equivalence Point (Veq) (from derivative plot) g->h i 9. Find pH at Veq/2 h->i j Result: pKa = pH at Veq/2 i->j

Caption: Experimental workflow for pKa determination by potentiometric titration.

Protocol: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore and exhibit different UV-Vis absorbance spectra in their protonated and deprotonated forms. It is particularly useful for compounds with low solubility or for high-throughput screening.

Causality and Self-Validation: The method is based on the Beer-Lambert law. By measuring absorbance at a fixed wavelength across a range of pH values, a sigmoidal curve is generated when plotting absorbance vs. pH. The inflection point of this curve corresponds to the pKa. The consistency of the isosbestic point(s)—wavelengths where the molar absorptivity of the acid and conjugate base are equal—serves as a powerful internal validation of the two-state equilibrium.

Step-by-Step Methodology:

  • Initial Spectral Scans:

    • Prepare two stock solutions of the compound at the same concentration: one in a strongly acidic buffer (e.g., 0.1 M HCl, pH 1) to ensure the compound is fully protonated, and one in a strongly basic buffer (e.g., 0.1 M NaOH, pH 13) to ensure it is fully deprotonated.

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify the wavelength (λmax) with the largest difference in absorbance between the two forms.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffers with precisely known pH values, spanning a range of approximately 2 pH units above and below the estimated pKa.

  • Absorbance Measurements:

    • Prepare a series of solutions by adding a small, constant aliquot of a concentrated stock solution of the compound to each buffer solution. Ensure the final concentration is identical in all samples.

    • Measure the absorbance of each solution at the predetermined λmax.

  • Data Analysis:

    • Plot the measured absorbance (y-axis) versus the pH of the buffer (x-axis).

    • Fit the data to a sigmoidal dose-response equation. The pKa is the pH value at the inflection point of the curve.

    • Alternatively, the pKa can be calculated using the equation: pKa = pH + log[(A_B - A) / (A - A_A)] where A is the absorbance at a given pH, A_A is the absorbance of the pure acidic form, and A_B is the absorbance of the pure basic form.

Conclusion

The pKa of pyrazole-3-carboxylic acid derivatives is a finely tunable parameter governed by the fundamental electronic principles of induction and resonance. Electron-withdrawing substituents stabilize the conjugate base, lowering the pKa and increasing acidity, while electron-donating groups have the opposite effect. A thorough understanding of these structure-acidity relationships is paramount for drug development professionals. By leveraging this knowledge and employing robust experimental methods like potentiometric titration, scientists can rationally design and synthesize molecules with tailored physicochemical properties, thereby accelerating the journey from a promising lead compound to a viable clinical candidate.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH. [Link]

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. (1978). Pharmazie. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (n.d.). PMC. [Link]

  • The substitution patterns of the pyrazole derivatives and the averages... (n.d.). ResearchGate. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. [Link]

  • Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. (2025). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC - NIH. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

  • Discovery of a Series of 5-Amide-1 H -pyrazole-3-carboxyl Derivatives as Potent P2Y 14 R Antagonists with Anti-Inflammatory Characters. (2022). ResearchGate. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Semantic Scholar. [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). PubMed. [Link]

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed. [Link]

  • Five Key Factors That Influence Acidity. (2010). Master Organic Chemistry. [Link]

  • pKa and Acid Strength - What Factors Affect the Acidity. (n.d.). Chemistry Steps. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook. [Link]

  • Pyrazole-3-carboxylic acid. (n.d.). SpectraBase. [Link]

  • Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. (2026). ResearchGate. [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (n.d.). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Acidity of Carboxylic Acids. (2020). Chemistry LibreTexts. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • factors affecting the value of pKa Ka of carboxylic acids... (n.d.). Doc Brown's Chemistry. [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). ResearchGate. [Link]

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The Genesis and Evolution of Ethoxy-Substituted Pyrazole Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the history, discovery, synthesis, and application of ethoxy-substituted pyrazole carboxylic acids. This class of heterocyclic compounds, born from the foundational principles of pyrazole chemistry, has become a cornerstone in modern medicinal and agricultural science. We will delve into the seminal work of early pioneers, trace the evolution of synthetic methodologies, and examine the structure-activity relationships that have led to the development of blockbuster anti-inflammatory drugs and potent fungicides. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this vital chemical scaffold.

A Legacy of Discovery: From Knorr's Synthesis to Modern Therapeutics

The story of ethoxy-substituted pyrazole carboxylic acids is intrinsically linked to the birth of pyrazole chemistry itself. In 1883, the German chemist Ludwig Knorr, while investigating quinine derivatives, made a serendipitous discovery that would echo through the halls of chemical science for over a century.[1][2][3] By reacting ethyl acetoacetate with phenylhydrazine, he synthesized the first pyrazole derivative, a pyrazolone he named antipyrine.[1][2] This landmark achievement, now famously known as the Knorr pyrazole synthesis , laid the fundamental groundwork for the entire field of pyrazole chemistry.[4] The use of a β-ketoester, ethyl acetoacetate, was the crucial first step that introduced the ethoxycarbonyl functionality, a direct precursor to the carboxylic acid group, into the pyrazole ring system.

Initially, the focus was on the pharmacological properties of pyrazolones like antipyrine, which became the first synthetic drug and a widely used analgesic and antipyretic until the advent of aspirin.[2] However, the versatility of the Knorr synthesis and the inherent biological activity of the pyrazole scaffold spurred further exploration.

The mid-20th century saw a burgeoning interest in the development of novel pharmaceuticals and agrochemicals, and the pyrazole nucleus, with its tunable electronic properties and diverse substitution patterns, proved to be a fruitful area of research.[5] The ethoxy-substituted pyrazole carboxylic acids began to emerge as key intermediates and pharmacophores in their own right. Their ability to act as bioisosteres of other functional groups and their favorable pharmacokinetic properties made them attractive candidates for drug design.

A pivotal moment in the history of this compound class came with the discovery of selective cyclooxygenase-2 (COX-2) inhibitors. The development of Celecoxib , a diaryl-substituted pyrazole, revolutionized the treatment of inflammatory conditions.[6][7] The synthesis of Celecoxib and its analogs often involves precursors derived from ethoxy-substituted pyrazole carboxylic acids, highlighting the enduring legacy of Knorr's initial discovery.

Simultaneously, the agrochemical industry recognized the potential of pyrazole derivatives. The development of pyrazole carboxamide fungicides, which target the succinate dehydrogenase (SDH) enzyme in fungi, has been a major advancement in crop protection.[8][9] Many of these fungicides feature a pyrazole carboxylic acid core, further cementing the importance of this chemical class.

The Art of Synthesis: Crafting the Pyrazole Core

The synthesis of ethoxy-substituted pyrazole carboxylic acids primarily relies on the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a testament to the robustness of the Knorr synthesis. The ethoxy group is typically introduced via the use of an ethyl ester of the dicarbonyl compound.

The Knorr Pyrazole Synthesis: A Foundational Approach

The classical Knorr synthesis remains a widely used and versatile method for preparing ethoxy-substituted pyrazoles. The general reaction scheme involves the condensation of a β-ketoester with a hydrazine.

Knorr_Synthesis reagents β-Ketoester (e.g., Ethyl Acetoacetate) + Hydrazine intermediate Hydrazone Intermediate reagents->intermediate Condensation product Ethyl Pyrazole-carboxylate intermediate->product Cyclization (-H2O) acid Pyrazole Carboxylic Acid product->acid Hydrolysis

Figure 1: The Knorr Pyrazole Synthesis Pathway.

Causality in Experimental Choices: The choice of the β-ketoester is critical as it dictates the substitution pattern of the final pyrazole. The use of ethyl acetoacetate, for instance, leads to a methyl-substituted pyrazole, while other β-ketoesters can be employed to introduce different functionalities. The reaction is typically carried out in a protic solvent like ethanol or acetic acid to facilitate the condensation and cyclization steps.

Modern Synthetic Variations and Improvements

While the core principles of the Knorr synthesis remain, numerous modifications and improvements have been developed to enhance yield, regioselectivity, and substrate scope. These include:

  • Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves yields.

  • Use of solid supports and catalysts: These approaches can simplify purification and allow for more environmentally friendly reaction conditions.

  • One-pot multi-component reactions: These strategies streamline the synthetic process by combining multiple steps into a single operation, improving efficiency.

Structure-Activity Relationships: Decoding Biological Activity

The biological activity of ethoxy-substituted pyrazole carboxylic acids is highly dependent on the nature and position of substituents on the pyrazole ring and any appended functionalities.

Anti-inflammatory Activity (COX-2 Inhibition)

In the case of COX-2 inhibitors like Celecoxib, the key structural features include:

  • A central pyrazole ring: This provides the core scaffold.

  • Two vicinal aryl groups: One of these is typically a sulfonamide-bearing phenyl ring, which is crucial for selective binding to the COX-2 enzyme.

  • A trifluoromethyl group: This enhances the potency and pharmacokinetic properties of the molecule.

The carboxylic acid or a bioisosteric equivalent can play a role in anchoring the molecule within the active site of the enzyme.

Antifungal Activity (SDH Inhibition)

For pyrazole carboxamide fungicides, the structure-activity relationship revolves around the following:

  • The pyrazole carboxylic acid core: This is essential for binding to the succinate dehydrogenase enzyme.

  • The amide linkage: This connects the pyrazole core to a substituted phenyl or other heterocyclic ring. The nature of this substituent greatly influences the antifungal spectrum and potency.

  • Substituents on the pyrazole ring: These can be modified to fine-tune the physical and chemical properties of the fungicide, such as its solubility and stability.

Key Applications in Science and Industry

The versatility of the ethoxy-substituted pyrazole carboxylic acid scaffold has led to its widespread use in two major sectors:

Pharmaceuticals

The most prominent application is in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[10] The selective inhibition of COX-2 by pyrazole-based drugs offers a significant advantage over traditional NSAIDs by reducing gastrointestinal side effects.[2] Furthermore, pyrazole derivatives are being investigated for their potential as anticancer, antibacterial, and antiviral agents.[5][11]

Agrochemicals

In agriculture, pyrazole carboxamides have become a vital class of fungicides for controlling a broad spectrum of plant pathogens.[8][9] Their specific mode of action, targeting the mitochondrial respiratory chain, makes them effective against fungal strains that have developed resistance to other classes of fungicides.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for the synthesis and characterization of a representative ethoxy-substituted pyrazole carboxylic acid.

Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This protocol is a classic example of the Knorr pyrazole synthesis.

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution while stirring.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Hydrolysis to 5-methyl-1H-pyrazole-3-carboxylic acid

Materials:

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl ester (1 equivalent) in a solution of NaOH (2-3 equivalents) in water.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Acidify the solution to pH 2-3 by the slow addition of concentrated HCl.

  • The carboxylic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Characterization Techniques

The synthesized compounds should be characterized using a suite of analytical techniques to confirm their structure and purity.

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS EA Elemental Analysis Start->EA Purity Purity and Structure Confirmation NMR->Purity IR->Purity MS->Purity EA->Purity

Sources

Methodological & Application

reaction conditions for derivatizing 1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists seeking to diversify the 1-phenyl-1H-pyrazole-3-carboxylic acid scaffold. This structure is a privileged pharmacophore found in various bioactive molecules (e.g., COX-2 inhibitors, agrochemicals).

The guide prioritizes modular derivatization : treating the C3-carboxylic acid as a "warhead" attachment point and the C4-position as a site for core decoration.

Application Note & Protocol Guide

Executive Summary & Reactivity Profile

The 1-phenyl-1H-pyrazole-3-carboxylic acid scaffold presents two distinct vectors for chemical modification:

  • C3-Carboxylic Acid (Vector A): A classic electrophilic handle for amidation, esterification, or heterocycle formation (bioisosteres).

  • C4-H Position (Vector B): An electron-rich site susceptible to Electrophilic Aromatic Substitution (EAS), allowing for halogenation and subsequent palladium-catalyzed cross-couplings.

Reactivity Landscape Diagram

Reactivity Scaffold 1-Phenyl-1H-pyrazole- 3-carboxylic acid C3_Vector Vector A: C3-COOH (Nucleophilic Attack Target) Scaffold->C3_Vector C4_Vector Vector B: C4-H (Electrophilic Attack Site) Scaffold->C4_Vector Amides Amides (Library Gen) C3_Vector->Amides Esters Esters (Prodrugs) C3_Vector->Esters Oxadiazoles 1,2,4-Oxadiazoles (Bioisosteres) C3_Vector->Oxadiazoles Halides 4-Halo Derivatives (Br, I, Cl) C4_Vector->Halides Formyl 4-Formyl (Vilsmeier-Haack) C4_Vector->Formyl Suzuki Biaryl/Heterobiaryl (Suzuki Coupling) Halides->Suzuki Pd-Cat

Figure 1: Orthogonal derivatization vectors for the pyrazole scaffold.

Module A: C3-Functionalization (The Warhead)

Amide Coupling Strategies

For High-Throughput Screening (HTS) library generation, avoiding unstable acid chlorides is preferred. However, for scale-up, the acid chloride route is most cost-effective.

FeatureMethod A: Coupling Reagents (HTS)Method B: Acid Chloride (Scale-Up)
Reagents HATU or EDC/HOBtThionyl Chloride (

) or Oxalyl Chloride
Base/Solvent DIPEA / DMF or DMAEt3N / Toluene or DCM
Temperature Room Temperature (25 °C)Reflux (80 °C+)
Purification HPLC / SPE CartridgeCrystallization / Distillation
Key Advantage High tolerance for functional groupsLow cost, high atom economy
Bioisostere Synthesis: 1,2,4-Oxadiazoles

Converting the carboxylic acid to a 1,2,4-oxadiazole improves metabolic stability and membrane permeability. This is best achieved via the condensation of the acid with an amidoxime .

Mechanism:

  • Activation of Carboxylic Acid (via CDI or EDC).

  • O-Acylation of Amidoxime.

  • Cyclodehydration (thermal or TBAF-mediated).

Module B: C4-Core Decoration

Electrophilic Halogenation

The C4 position is the most electron-rich site on the pyrazole ring. Direct halogenation provides a "handle" for increasing molecular complexity via cross-coupling.

  • Bromination: N-Bromosuccinimide (NBS) in DMF is superior to elemental bromine (

    
    ) as it avoids hydrobromic acid byproducts that can degrade sensitive functionalities.
    
  • Iodination: N-Iodosuccinimide (NIS) allows for subsequent Heck or Sonogashira couplings which are difficult with bromides.

Palladium-Catalyzed Coupling

Once halogenated (e.g., 4-bromo-1-phenyl-1H-pyrazole-3-carboxylic acid ester), the scaffold becomes a prime substrate for Suzuki-Miyaura coupling .

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1).

Detailed Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling (HATU Method)

Best for: Synthesis of diverse amide libraries.

Materials:

  • 1-phenyl-1H-pyrazole-3-carboxylic acid (1.0 equiv)

  • Amine (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolution: In a dry vial, dissolve 1-phenyl-1H-pyrazole-3-carboxylic acid (100 mg, 0.53 mmol) in anhydrous DMF (2 mL).

  • Activation: Add DIPEA (185 µL, 1.06 mmol) followed by HATU (242 mg, 0.64 mmol). Stir at room temperature for 15 minutes. The solution should turn slightly yellow.

  • Coupling: Add the amine (0.58 mmol).

  • Incubation: Stir the reaction mixture at room temperature for 4–16 hours. Monitor by LC-MS.

  • Work-up: Dilute with EtOAc (20 mL), wash with saturated

    
     (2 x 10 mL), 1M HCl (1 x 10 mL), and brine. Dry over 
    
    
    
    and concentrate.
  • Validation:

    
     NMR should show the disappearance of the acid proton and appearance of amide NH.
    
Protocol 2: Regioselective C4-Bromination

Best for: Creating a handle for cross-coupling.

Materials:

  • Methyl 1-phenyl-1H-pyrazole-3-carboxylate (Note: Ester protection is recommended before halogenation to prevent side reactions with the acid).

  • N-Bromosuccinimide (NBS) (1.1 equiv).

  • Acetonitrile (ACN) or DMF.

Procedure:

  • Setup: Dissolve methyl 1-phenyl-1H-pyrazole-3-carboxylate (1.0 g, 4.9 mmol) in ACN (10 mL).

  • Addition: Add NBS (0.96 g, 5.4 mmol) portion-wise over 10 minutes to keep the exotherm controlled.

  • Reaction: Stir at room temperature for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting material.

  • Work-up: Pour the mixture into ice water (50 mL). The product usually precipitates as a solid.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol.

  • Yield: Typical yields are 85–95%.

Protocol 3: One-Pot 1,2,4-Oxadiazole Synthesis

Best for: Bioisostere installation.

Materials:

  • 1-phenyl-1H-pyrazole-3-carboxylic acid (1.0 equiv)

  • Aryl Amidoxime (

    
    ) (1.1 equiv)
    
  • CDI (1,1'-Carbonyldiimidazole) (1.2 equiv)

  • Diglyme or DMF

Procedure:

  • Activation: Dissolve the acid in Diglyme. Add CDI and stir at RT for 1 hour (gas evolution of

    
     will occur).
    
  • Addition: Add the aryl amidoxime. Stir for 1 hour at RT to form the O-acyl intermediate.

  • Cyclization: Heat the reaction mixture to 100–110 °C for 4–6 hours.

  • Work-up: Cool to RT, pour into water, and extract with EtOAc.

  • Result: This yields the 3-(1-phenyl-pyrazol-3-yl)-5-aryl-1,2,4-oxadiazole.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in Amide Coupling Steric hindrance of the amineSwitch to acid chloride method (Protocol B) or use HOAt additive.
Regio-isomers in Bromination Over-brominationEnsure strict stoichiometry (1.05 equiv NBS) and low temperature (0 °C).
Incomplete Oxadiazole Cyclization Temperature too lowIncrease temp to 120 °C or use TBAF (1M in THF) as a cyclization catalyst at RT.
Poor Solubility Pyrazole stackingUse DMA (Dimethylacetamide) instead of DMF; heat to 40 °C.

References

  • Amide Coupling & Functionalization

    • Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid. (2012).[1] Asian Journal of Chemistry.

    • Source: [Link]

  • Oxadiazole Synthesis

    • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives. (2024).[2][3] Journal of Medicinal Chemistry.

    • Source: [Link]

  • C4-Halogenation

    • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021).[2][3] Beilstein Journal of Organic Chemistry. (Provides mechanistic insight into pyrazole halogenation).

    • Source: [Link]

  • General Pyrazole Chemistry

    • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. (2011).[3] Arkivoc.

    • Source: [Link]

Sources

microwave-assisted synthesis involving 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocols

Topic: High-Speed, Efficient Synthesis of Novel Amide Derivatives from 5-Ethoxy-1-Phenyl-1H-Pyrazole-3-Carboxylic Acid via Microwave-Assisted Organic Synthesis (MAOS)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Convergence of Privileged Scaffolds and Green Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous FDA-approved drugs and clinical candidates.[1][2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making them high-value targets in drug discovery programs.[3][4] The versatility of the pyrazole ring allows for extensive structural modifications to fine-tune its pharmacological profile.[4] Specifically, the carboxylic acid functional group at the 3-position serves as a critical handle for generating diverse libraries of amides and esters, enabling exploration of structure-activity relationships (SAR).

Conventional synthetic methods for constructing and derivatizing such scaffolds often require long reaction times, harsh conditions, and significant energy consumption.[5][6] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[7][8] By utilizing microwave energy, MAOS promotes rapid, volumetric, and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[5][7][9]

This application note provides a comprehensive guide to the synthesis of the key intermediate, 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, and its subsequent derivatization into novel amides using dedicated microwave protocols. We will delve into the mechanistic principles of microwave heating and present detailed, validated workflows designed for efficiency and reproducibility.

Part 1: The Science of Microwave-Assisted Synthesis

Mechanism of Microwave Heating

Unlike conventional heating methods that transfer energy indirectly via conduction and convection from the vessel walls, microwave irradiation delivers energy directly to the molecules within the reaction mixture.[5] This efficient energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in our synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves (typically at 2.45 GHz), these molecules attempt to align themselves with the field.[10][11] This continuous, rapid reorientation generates friction at the molecular level, resulting in instantaneous and uniform heating throughout the bulk of the material.[10]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., catalysts or ionic intermediates), the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules generate heat.[9][11]

This direct coupling of energy leads to phenomena not readily achievable with conventional heating, such as localized superheating and non-equilibrium temperature distributions that can significantly accelerate reaction kinetics.[10]

Advantages Over Conventional Heating

The unique heating mechanism of MAOS translates into several tangible benefits for the synthetic chemist.

FeatureConventional Heating (Oil Bath)Microwave-Assisted Organic Synthesis (MAOS)
Heating Mechanism Conduction/Convection (Slow, inefficient)[5]Direct Molecular Coupling (Rapid, efficient)[10]
Reaction Time Hours to DaysMinutes[1][6]
Temperature Control Gradient from vessel wall to centerUniform, precise internal temperature
Energy Consumption High (Heats entire apparatus)Low (Heats only the reaction mixture)[9]
Yield & Purity Often lower, with more byproductsOften higher, with cleaner reaction profiles[6][7]
Reproducibility Can be variableHigh, especially with dedicated reactors[9]

Part 2: Synthesis of the Core Scaffold

The synthesis of our target derivatives begins with the construction of the key intermediate, 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. We employ a robust two-step sequence: (1) a microwave-assisted cyclocondensation to form the pyrazole ester, followed by (2) a standard saponification to yield the free carboxylic acid.

G cluster_0 Step 1: Pyrazole Ester Formation cluster_1 Step 2: Saponification A Phenylhydrazine C Ethyl 5-ethoxy-1-phenyl-1H- pyrazole-3-carboxylate A->C Microwave Irradiation (120°C, 10 min) Ethanol B Diethyl ethoxymethylenemalonate B->C D Pyrazole Ester (from Step 1) E 5-Ethoxy-1-phenyl-1H- pyrazole-3-carboxylic Acid C->E Proceed to Hydrolysis D->E LiOH, THF/H₂O Then HCl acidification

Caption: Workflow for the two-step synthesis of the carboxylic acid scaffold.
Protocol 2.1: Microwave-Assisted Synthesis of Ethyl 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylate

This protocol details the Knorr-type cyclocondensation reaction, which is dramatically accelerated by microwave heating.

Materials:

  • Phenylhydrazine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.05 eq)

  • Anhydrous Ethanol (EtOH)

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • Vessel Preparation: Place a magnetic stir bar into the 10 mL microwave reaction vessel.

  • Reagent Addition: Add phenylhydrazine (e.g., 1.00 g, 9.25 mmol) and anhydrous ethanol (5 mL).

  • Initiation: While stirring, add diethyl ethoxymethylenemalonate (e.g., 2.10 g, 9.71 mmol) to the solution at room temperature.

  • Microwave Reaction: Securely cap the vessel and place it in the cavity of a dedicated microwave reactor. Irradiate the mixture with stirring under the following conditions:

    • Temperature: 120 °C (monitored by internal IR sensor)

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: 100-200 W (dynamic power control)

    • Pre-stirring: 30 seconds

  • Cooling & Work-up: After the irradiation is complete, cool the vessel to room temperature (e.g., using a compressed air stream). Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • Purification: The resulting crude oil can often be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester as a white solid.

    • Rationale: Ethanol is an excellent solvent for MAOS due to its high polarity and ability to absorb microwave energy efficiently.[1] The 10-minute hold time at 120 °C provides sufficient energy to drive the cyclization to completion, a process that could take several hours under conventional reflux.[6]

Protocol 2.2: Saponification to the Carboxylic Acid

This standard procedure hydrolyzes the ester to the carboxylic acid, the crucial precursor for amide coupling.[12]

Materials:

  • Ethyl 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Tetrahydrofuran (THF) / Water (3:1 v/v)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve the pyrazole ester (e.g., 2.00 g, 7.29 mmol) in a mixture of THF (15 mL) and water (5 mL) in a round-bottom flask.[12]

  • Hydrolysis: Add LiOH (e.g., 0.35 g, 14.58 mmol) and stir the solution vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of 1M HCl. A white precipitate of the carboxylic acid will form.[12]

  • Isolation: Stir the cold suspension for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold water to remove any inorganic salts, then dry the product under vacuum to yield the pure 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

Part 3: Microwave-Assisted Derivatization for Drug Discovery

The amide bond is a fundamental linkage in pharmaceuticals. The following protocol demonstrates the rapid and efficient coupling of our pyrazole carboxylic acid with a representative amine under microwave irradiation, bypassing the need for intermediate activation steps in many cases.

G cluster_0 Microwave-Assisted Amide Coupling A 5-Ethoxy-1-phenyl-1H- pyrazole-3-carboxylic Acid C Target Amide Derivative A->C Microwave Irradiation (150°C, 15 min) NMP or DMSO B Primary or Secondary Amine (e.g., Benzylamine) B->C D Purification (Recrystallization or Chromatography) C->D E Characterization (NMR, MS, IR) D->E

Caption: Workflow for microwave-assisted amide synthesis.
Protocol 3.1: High-Speed Microwave-Assisted Amide Synthesis

This protocol describes a direct thermal amidation, where high temperatures achieved rapidly via microwave heating drive the condensation reaction.

Materials:

  • 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • Vessel Preparation: To a 10 mL microwave vessel containing a stir bar, add the pyrazole carboxylic acid (e.g., 200 mg, 0.81 mmol) and the amine (e.g., benzylamine, 96 mg, 0.89 mmol).

  • Solvent Addition: Add 3 mL of NMP or DMSO.

    • Rationale: High-boiling, polar aprotic solvents like NMP and DMSO are ideal for high-temperature microwave reactions. They couple efficiently with microwaves and can reach temperatures well above the boiling point of water, which is necessary to drive the dehydration for amide bond formation.[11]

  • Microwave Reaction: Seal the vessel and place it in the microwave reactor. Irradiate with stirring under the following conditions:

    • Temperature: 150 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: 150-250 W (dynamic)

  • Work-up: After cooling, pour the reaction mixture into ice-water (20 mL). The product will often precipitate as a solid.

  • Isolation and Purification: Collect the crude solid by vacuum filtration. Wash with water and then a small amount of cold diethyl ether to remove residual solvent. The product can be further purified by recrystallization from ethanol or by silica gel chromatography if necessary.

Part 4: Process Optimization and Troubleshooting

Microwave-assisted reactions are highly tunable. The following table outlines key parameters for optimization.

ParameterRangeRationale & Expected Outcome
Temperature 100 - 180 °CHigher temperatures increase reaction rates but may lead to decomposition. An optimal temperature maximizes yield in the shortest time.
Time 5 - 30 minLonger times can drive sluggish reactions to completion but increase the risk of side product formation.[1]
Solvent EtOH, DMF, DMSO, NMPSolvent choice is critical. It must be polar enough to absorb microwaves and have a sufficiently high boiling point for the target temperature.[11]
Reagent Equivalents 1.0 - 1.5 eq of amineA slight excess of the amine can help drive the equilibrium towards product formation.

Troubleshooting Guide:

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Decomposition of product/reagents.Increase reaction time or temperature incrementally. If decomposition is suspected, lower the temperature and increase the time.
Incomplete Reaction Insufficient energy input; Low temperature.Increase hold time or setpoint temperature. Ensure the solvent volume is sufficient for accurate temperature monitoring.
Side Product Formation Temperature is too high; Reaction time is too long.Reduce the setpoint temperature. Perform a time-course study to find the optimal hold time before byproducts appear.
Poor Reproducibility Inconsistent vessel sealing; Inaccurate temperature reading.Use proper capping techniques for microwave vessels. Ensure the IR sensor lens is clean. Use a solvent volume within the manufacturer's recommended range.

Conclusion

Microwave-assisted organic synthesis provides a powerful platform for accelerating drug discovery efforts. The protocols detailed herein demonstrate a rapid, efficient, and reproducible pathway for the synthesis of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid and its subsequent conversion to a diverse library of amide derivatives. By leveraging the principles of MAOS, researchers can significantly reduce reaction times from hours to minutes, improve yields, and operate within the framework of green chemistry, ultimately enabling a faster exploration of chemical space in the quest for novel therapeutics.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information.
  • Microwave Assisted Organic Synthesis. (2002, October 15). Columbia University.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). International Journal of Novel Research and Development.
  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (n.d.). SciSpace.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews.
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (2021, December 1). Bentham Science Publishers.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). National Center for Biotechnology Information.
  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2025, May 20). MDPI.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2025, October 16). ResearchGate.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.
  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (n.d.). SciELO.
  • Microwave Assisted Improved Method for the Synthesis of Pyrazole Containing 2,4,-Disubstituted Oxazole-5-one and their Antimicrobi. (n.d.). Semantic Scholar.
  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (2025, December 1). MDPI.
  • Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. (2012, August 10). Allied Academies.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025, April 24). DergiPark.
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. (n.d.). Benchchem.

Sources

Application Notes & Protocols: One-Pot Synthesis of Polysubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The demand for structurally diverse pyrazole libraries for drug discovery has driven the development of efficient and sustainable synthetic methodologies. One-pot, multi-component reactions (MCRs) have emerged as a superior strategy, offering significant advantages over traditional linear syntheses.[5][6][7] By combining three or more starting materials in a single reaction vessel, MCRs enhance operational simplicity, reduce waste, save time and resources, and align with the principles of green chemistry through high atom economy.[5][8]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven, one-pot methods for synthesizing polysubstituted pyrazoles. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in robust scientific principles.

Strategy 1: Three-Component Synthesis of Tetrasubstituted Pyrazoles via [3+2] Annulation

This approach is one of the most fundamental and widely used methods for constructing the pyrazole core. It typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent), a hydrazine derivative, and an aldehyde. The strategic choice of catalyst and reaction medium is critical for achieving high yields and selectivity, with modern protocols favoring environmentally benign options.

Mechanistic Rationale

The reaction generally proceeds through a cascade of well-established transformations within a single pot. The process is initiated by a Knoevenagel condensation between the aldehyde and the active methylene group of the 1,3-dicarbonyl compound, forming an α,β-unsaturated carbonyl intermediate (a chalcone derivative). Concurrently, or subsequently, the hydrazine attacks one of the carbonyl groups, leading to a hydrazone. The key bond-forming step is an intramolecular Michael addition of the remaining nitrogen of the hydrazine moiety to the β-carbon of the unsaturated system, forming the five-membered ring. A final dehydration step yields the aromatic pyrazole core. The use of a catalyst, such as molecular iodine in water, can significantly accelerate the condensation and cyclization steps.[9]

Logical Workflow: Three-Component Pyrazole Synthesis

G sub Substrates: - Aldehyde - 1,3-Dicarbonyl - Hydrazine mix Combine & Stir in One Pot sub->mix cat Catalyst & Solvent (e.g., I2 in Water) cat->mix knoevenagel Knoevenagel Condensation mix->knoevenagel Heat michael Michael Addition (Cyclization) knoevenagel->michael dehydration Dehydration (Aromatization) michael->dehydration workup Work-up (Cool, Filter, Wash) dehydration->workup product Polysubstituted Pyrazole Product workup->product

Caption: General workflow for a one-pot, three-component pyrazole synthesis.

Detailed Protocol: Iodine-Catalyzed Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitriles in Water

This protocol is adapted from an efficient and green method utilizing molecular iodine as a catalyst in an aqueous medium.[9] It demonstrates the synthesis of highly functionalized pyrazoles from an aldehyde, malononitrile (as the 1,3-dicarbonyl equivalent), and phenylhydrazine.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Phenylhydrazine (1.0 mmol, 0.1 mL)

  • Iodine (I₂) (10 mol%, 25.4 mg)

  • Water (5 mL)

  • Ethanol (for washing)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and hotplate

  • Reflux condenser

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), iodine (10 mol%), and water (5 mL).

  • Causality Check: Water is used as a green solvent, and iodine acts as a mild Lewis acid catalyst to promote both the initial condensation and the subsequent cyclization/oxidation steps.[9]

  • Reaction Execution: Equip the flask with a reflux condenser and stir the mixture vigorously at 80 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove any unreacted starting materials and iodine.

  • Drying: Dry the purified product in a vacuum oven at 60 °C.

Self-Validation System:

  • Expected Results: A high yield (typically 85-95%) of a crystalline solid product. The product's identity and purity can be confirmed by melting point, FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

  • Troubleshooting:

    • Low Yield: Ensure the reaction temperature is maintained and that the stirring is efficient. Check the purity of the starting materials, especially the aldehyde.

    • Reaction Stalls: If the reaction does not go to completion, an additional portion of the catalyst (5 mol%) can be added.

Strategy 2: Four-Component Synthesis of Fused Pyrano[2,3-c]pyrazoles

Four-component reactions represent a highly convergent approach to building molecular complexity in a single operation. The synthesis of pyrano[2,3-c]pyrazoles is a classic example, valued for the significant biological activities of this scaffold.[5][10] This reaction typically combines a hydrazine, a β-ketoester, an aldehyde, and an active methylene nitrile.

Mechanistic Rationale

This one-pot synthesis is a sophisticated cascade where two independent reaction pathways converge.

  • Pathway A (Pyrazolone Formation): The hydrazine derivative reacts with the β-ketoester (e.g., ethyl acetoacetate) to form a 5-pyrazolone intermediate.

  • Pathway B (Knoevenagel Adduct): The aromatic aldehyde undergoes a Knoevenagel condensation with the active methylene compound (e.g., malononitrile) to produce an arylidenemalononitrile.

The crucial step is the subsequent Michael addition of the nucleophilic C4 position of the pyrazolone ring onto the electron-deficient double bond of the arylidenemalononitrile. This is followed by an intramolecular cyclization (addition of the hydroxyl group of the enolized pyrazolone to one of the nitrile groups) and tautomerization to yield the stable, fused pyrano[2,3-c]pyrazole product. The use of an efficient and recyclable catalyst, such as ZrO₂ nanoparticles, can dramatically improve reaction rates and yields at room temperature.[11]

Workflow Diagram: Four-Component Pyrano[2,3-c]pyrazole Synthesis

G R1 Hydrazine Pot One-Pot Reaction (Catalyst + Solvent) R1->Pot R2 β-Ketoester R2->Pot R3 Aldehyde R3->Pot R4 Malononitrile R4->Pot I1 Pyrazolone Intermediate Michael Michael Addition I1->Michael I2 Arylidenemalononitrile (Knoevenagel Adduct) I2->Michael Pot->I1 Pot->I2 Cyclize Intramolecular Cyclization Michael->Cyclize Product Pyrano[2,3-c]pyrazole Cyclize->Product

Caption: Convergent pathways in a one-pot, four-component reaction.

Detailed Protocol: ZrO₂ Nanoparticle-Catalyzed Synthesis of Pyrano[2,3-c]pyrazoles

This protocol leverages the high surface area and catalytic activity of zirconia nanoparticles to achieve a rapid and efficient synthesis at room temperature.[11]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol, 66 mg)

  • Ethyl acetoacetate (1 mmol, 126 µL)

  • Hydrazine hydrate (1 mmol, 50 µL)

  • ZrO₂ nanoparticles (15 mol%, ~20 mg)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

Procedure:

  • Catalyst Suspension: Add the ZrO₂ nanoparticles to 10 mL of ethanol in a 50 mL round-bottom flask and stir for 5 minutes to ensure a fine suspension.

  • Reagent Addition: To the stirring suspension, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) sequentially.

  • Causality Check: The ZrO₂ nanoparticles act as a highly effective heterogeneous Lewis acid catalyst, activating the carbonyl and nitrile groups and providing a surface for the reaction to occur, which is why the reaction proceeds efficiently even at room temperature.[11] Its heterogeneous nature allows for easy recovery and reuse.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: The reaction is typically very fast. Monitor by TLC every 10-15 minutes. A solid product usually begins to precipitate within 30-60 minutes.

  • Isolation: Once the reaction is complete, collect the solid product by vacuum filtration.

  • Purification & Catalyst Recovery: Wash the collected solid with cold ethanol (2 x 5 mL). The filtrate contains the catalyst, which can be recovered by centrifugation, washed with ethanol, dried, and reused for subsequent reactions. The product is typically of high purity and may not require further purification.

  • Drying: Dry the final product under vacuum.

Self-Validation System:

  • Expected Results: Excellent yields (often >90%) of the desired pyrano[2,3-c]pyrazole. The catalyst should be recoverable with minimal loss of activity for several cycles.[11]

  • Troubleshooting:

    • Slow Reaction: If using a less reactive aldehyde, gentle warming to 40-50 °C can accelerate the reaction. Ensure the catalyst is well-dispersed.

Comparative Data on Catalytic Systems for Four-Component Synthesis
Catalyst SystemSolventTemperatureTimeTypical Yield (%)Reference
ZrO₂ nanoparticles EthanolRoom Temp30-60 min90-96[11]
Preheated Fly-Ash Water70-80 °C60-90 min90-95
Cetyltrimethylammonium Bromide (CTAB) WaterReflux2-3 h85-92[12]
Piperidine EthanolReflux2-4 h80-90[5]
None (Solvent-Free) None100 °C5-10 min92-98[13]
Ultrasound / Mn/ZrO₂ aq. EthanolUltrasound10 min~98[10]

Strategy 3: Solvent-Free Synthesis using Phase-Transfer Catalysis

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions can offer benefits such as reduced waste, lower costs, and sometimes unique reactivity or selectivity.[8][14] The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate reactions between solid or immiscible liquid reactants.

Detailed Protocol: Solvent-Free Synthesis of Functionalized Pyrazoles

This protocol is adapted from a method for synthesizing highly functionalized pyrazoles from isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazines under solvent-free conditions using TBAB.[14]

Materials:

  • 1,2-dibenzoylhydrazine (1 mmol)

  • Dialkyl acetylenedicarboxylate (e.g., DMAD) (1 mmol)

  • Isocyanide (e.g., cyclohexyl isocyanide) (1 mmol)

  • Tetrabutylammonium bromide (TBAB) (30 mol%)

  • Mortar and pestle or small beaker with a glass rod

Procedure:

  • Reactant Mixing: In a mortar or a small beaker, combine 1,2-dibenzoylhydrazine (1 mmol), dialkyl acetylenedicarboxylate (1 mmol), and TBAB (30 mol%).

  • Causality Check: TBAB acts as a grinding-induced ionic liquid or phase-transfer catalyst, creating a polar reaction medium that allows the reactants to interact intimately in the absence of a bulk solvent.[14]

  • Reaction Initiation: Grind the mixture with a pestle (or stir vigorously with a glass rod) for 2-3 minutes. Add the isocyanide (1 mmol) to the mixture.

  • Reaction Execution: Continue to grind or stir the reaction mixture at room temperature. The mixture may turn into a paste or thick oil.

  • Monitoring: The reaction is often rapid. Monitor by taking a small sample, dissolving it in a suitable solvent (e.g., ethyl acetate), and running a TLC. Reactions are typically complete within 15-30 minutes.

  • Isolation & Purification: After completion, add diethyl ether to the reaction mixture and stir. The solid product will precipitate. Collect the product by vacuum filtration and wash it with fresh diethyl ether to remove the catalyst and any unreacted starting materials.

Self-Validation System:

  • Expected Results: Good to excellent yields (75-86%) of the polysubstituted pyrazole product.[14] The method is clean, with easy product isolation.

  • Troubleshooting:

    • Incomplete Reaction: Ensure thorough mixing/grinding to maximize contact between reactants. A slight increase in the amount of catalyst may be beneficial.

References

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Available at: [Link]

  • Al-Najjar, A. A., & Al-Zaydi, K. M. (2018). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. Available at: [Link]

  • Maddila, S., et al. (2024). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Semantic Scholar. Available at: [Link]

  • Gribova, O. A., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Singh, K., et al. (2021). Green Methods for the Synthesis of Pyrazoles: A Review. ResearchGate. Available at: [Link]

  • Muthusamy, S., & Ramkumar, V. (2024). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Saha, A., et al. (2015). One-pot multicomponent synthesis of highly functionalized bio-active pyrano[2,3-c]pyrazole and benzylpyrazolyl coumarin derivatives using ZrO2 nanoparticles as a reusable catalyst. Green Chemistry. Available at: [Link]

  • Shaabani, A., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Kumar, D., et al. (2013). Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water. New Journal of Chemistry. Available at: [Link]

  • Kumar, A. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Available at: [Link]

  • Akhtar, M. J., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Obregón-Zúñiga, A., et al. (2018). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • Almalki, A. S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. Available at: [Link]

  • Kumar, S., et al. (2023). One-pot, Multi-component Synthesis of Dihydropyrano(2,3- c)pyrazoles Catalysed by Preheated Fly-Ash in Aqueous Medium. Oriental Journal of Chemistry. Available at: [Link]

  • Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. ResearchGate. Available at: [Link]

  • Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Thieme E-Journals. Available at: [Link]

  • Al-Mokhanam, A. A., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect. Available at: [Link]

  • Choukchou-Braham, N., et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. ResearchGate. Available at: [Link]

  • Choukchou-Braham, N., et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI. Available at: [Link]

  • Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Quiroga, J., & Portilla, J. (2019). Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Available at: [Link]

  • Beyzaei, H., et al. (2017). Green One-pot Synthesis of Novel Polysubstituted Pyrazole Derivatives as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Beyzaei, H., et al. (2017). Green One-pot Synthesis of Novel Polysubstituted Pyrazole Derivatives as Potential Antimicrobial Agents. Acta Chimica Slovenica. Available at: [Link]

Sources

Application Note: Strategic Functionalization of the Ethoxy Group in Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical overview and actionable protocols for the functionalization of the ethoxy group on pyrazole carboxylic acid scaffolds. Pyrazole derivatives are privileged structures in medicinal chemistry and materials science, and the ability to strategically modify their substituents is crucial for developing new chemical entities.[1][2][3][4][5] The primary focus of this document is the O-dealkylation of the ethoxy group to reveal a reactive hydroxyl moiety, which serves as a versatile handle for further diversification. We present validated, step-by-step protocols for ether cleavage using boron tribromide (BBr₃) and hydrobromic acid (HBr), discuss the underlying mechanisms, and provide a workflow for subsequent functionalization via Williamson ether synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to expand their synthetic capabilities and generate novel pyrazole analogues.

Introduction: The Strategic Importance of Pyrazole Scaffolds

The pyrazole ring is a five-membered heterocycle that is a cornerstone of modern drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anticoagulant Apixaban.[1][3][4] Furthermore, pyrazole derivatives are widely used as agrochemicals, such as fungicides and insecticides.[2][4]

The substituents on the pyrazole core dictate the molecule's biological activity and physicochemical properties. The functionalization of an ethoxy group, a common substituent, is a key strategic transformation. Cleavage of the ethyl ether to unmask a hydroxyl group (-OH) opens a gateway for extensive analogue synthesis. This new functional group can be used to:

  • Introduce new pharmacophoric elements.

  • Modify solubility and metabolic stability.

  • Create new attachment points for linkers or probes.

This process typically converts the ethoxy pyrazole into a pyrazolone, which exists in tautomeric equilibrium with the hydroxy pyrazole form.[6][7] This application note will focus on the most reliable methods for achieving this transformation and leveraging the product for further synthesis.

Core Transformation: O-De-ethylation of Aryl Ethers

The cleavage of the C(aryl)-O bond in an ethoxy group is a robust transformation that requires potent reagents due to the bond's stability. The presence of a carboxylic acid on the pyrazole ring can influence reagent selection and reaction conditions, as it may interact with Lewis acidic reagents. The two most effective and widely adopted methods are cleavage with boron tribromide (BBr₃) and concentrated hydrobromic acid (HBr).

Mechanism of Ether Cleavage with Boron Tribromide (BBr₃)

Boron tribromide is a powerful Lewis acid and an excellent reagent for cleaving aryl ethers, often providing high yields under relatively mild conditions.[8][9] The mechanism for aryl alkyl ethers is initiated by the formation of a Lewis acid-base adduct between the ether oxygen and the boron center.[8][10] This coordination weakens the C-O bond. For primary alkyl ethers like the ethoxy group, the reaction is thought to proceed via a bimolecular pathway where a second BBr₃-ether adduct acts as a bromide donor, attacking the ethyl group in an Sₙ2-like fashion.[8][10][11] The resulting dibromo(organo)borane is then hydrolyzed during aqueous workup to yield the final hydroxyl group.[8]

BBr3_Mechanism BBr3-Mediated Ether Cleavage Mechanism Start R-O-Et + BBr3 Adduct R-O+(Et)-B-Br3 Start->Adduct Adduct Formation Transition [Bimolecular Transition State] (Attack by Br- from second adduct) Adduct->Transition Sₙ2 Attack Products1 R-O-BBr2 + EtBr Transition->Products1 Cleavage Workup Aqueous Workup (H2O) Products1->Workup Hydrolysis Final R-OH + B(OH)3 + HBr Workup->Final

Caption: Mechanism of BBr₃-mediated O-de-ethylation.

Protocol: O-De-ethylation using Boron Tribromide (BBr₃)

This protocol describes the cleavage of an ethoxy group on a pyrazole carboxylic acid scaffold using a solution of BBr₃ in dichloromethane (DCM).

Materials:

  • Ethoxy pyrazole carboxylic acid (1.0 eq)

  • Boron tribromide (1.0 M solution in DCM, 2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon supply

  • Ice bath

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the ethoxy pyrazole carboxylic acid (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: This is a highly exothermic reaction. Cooling prevents uncontrolled temperature spikes and potential side reactions.

  • Reagent Addition: Slowly add the BBr₃ solution (2.0-3.0 eq) dropwise to the stirred reaction mixture. Expert Insight: Using an excess of BBr₃ ensures complete reaction, especially if the carboxylic acid moiety complexes with the Lewis acid.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully cool the mixture back to 0 °C. Slowly and cautiously add methanol dropwise to quench the excess BBr₃. Safety Note: The quench is highly exothermic and releases HBr gas. Perform in a well-ventilated fume hood.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate or a suitable organic solvent.

    • Wash the organic layer sequentially with water, saturated aq. NaHCO₃, and brine. Rationale: The bicarbonate wash neutralizes the acidic byproducts (HBr, boric acid).

    • If the product is acidic (due to the carboxylic acid), a careful acidic workup might be required, potentially followed by extraction into a basic aqueous phase and re-acidification to precipitate the product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired hydroxy pyrazole carboxylic acid.

Protocol: O-De-ethylation using Hydrobromic Acid (HBr)

This method is a more classical approach, often requiring harsher conditions (higher temperatures) but avoiding the use of pyrophoric boron reagents.[12][13]

Materials:

  • Ethoxy pyrazole carboxylic acid (1.0 eq)

  • 48% aqueous Hydrobromic acid (HBr)

  • Acetic acid (optional, as co-solvent)

  • Sodium hydroxide (NaOH) solution for neutralization

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Reaction Setup: Combine the ethoxy pyrazole carboxylic acid (1.0 eq) and 48% aqueous HBr (5-10 eq) in a round-bottom flask equipped with a reflux condenser. Acetic acid can be added as a co-solvent to improve solubility.

  • Heating: Heat the mixture to reflux (typically 100-120 °C) and maintain for 4-24 hours. Monitor the reaction by TLC or LC-MS. Insight: This is often a slower reaction than BBr₃ cleavage and requires elevated temperatures to proceed efficiently.

  • Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding it to an ice-cold solution of NaOH or NaHCO₃.

  • Extraction/Isolation:

    • If the product precipitates upon neutralization, it can be collected by filtration, washed with cold water, and dried.

    • Alternatively, extract the neutralized mixture with an organic solvent like ethyl acetate.

  • Workup: Wash the organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent and purify the crude product by recrystallization or column chromatography.

Data Presentation: Method Comparison

ParameterBBr₃ MethodHBr Method
Reagent Boron tribromide (Lewis Acid)Hydrobromic acid (Brønsted Acid)
Stoichiometry 2.0 - 3.0 equivalents5.0 - 10.0 equivalents (or as solvent)
Temperature 0 °C to Room TemperatureReflux (100 - 120 °C)
Reaction Time 2 - 16 hours4 - 24 hours
Advantages High efficiency, mild conditions, tolerates many functional groups.[14]Lower cost, non-pyrophoric reagent.
Disadvantages Moisture-sensitive, toxic, highly reactive, requires inert atmosphere.Harsh conditions, potential for side reactions (e.g., bromination of the pyrazole ring), may not be suitable for sensitive substrates.[15]
Workup Requires careful quenching of excess reagent.Requires neutralization of a large amount of strong acid.

Downstream Functionalization: A Synthetic Workflow

The primary product of the O-de-ethylation is a hydroxy pyrazole carboxylic acid, a valuable intermediate for further diversification. The newly installed hydroxyl group is a nucleophile that can readily participate in reactions such as O-alkylation or O-acylation.

Workflow Post-Cleavage Functionalization Workflow Start Ethoxy Pyrazole Carboxylic Acid Cleavage O-De-ethylation (BBr3 or HBr) Start->Cleavage Intermediate Hydroxy Pyrazole Carboxylic Acid Cleavage->Intermediate Alkylation Williamson Ether Synthesis (R-X, Base) Intermediate->Alkylation Acylation O-Acylation (Acyl Chloride, Base) Intermediate->Acylation Product_Alkyl New Ether Analogues Alkylation->Product_Alkyl Product_Acyl New Ester Analogues Acylation->Product_Acyl

Caption: Synthetic workflow from ether cleavage to diversification.

Protocol: Williamson Ether Synthesis for Analogue Generation

The Williamson ether synthesis is a reliable Sₙ2 reaction for forming new ether linkages by reacting an alkoxide with a primary alkyl halide.[16][17][18]

Materials:

  • Hydroxy pyrazole carboxylic acid (1.0 eq)

  • Alkyl halide (e.g., iodomethane, ethyl bromide) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (2.0 - 3.0 eq)

  • Solvent (e.g., DMF, Acetonitrile)

  • Potassium iodide (KI) (catalytic, optional)

Procedure:

  • Setup: To a solution of the hydroxy pyrazole carboxylic acid (1.0 eq) in DMF or acetonitrile, add the base (e.g., K₂CO₃, 2.5 eq). Expert Insight: A base is required to deprotonate both the phenolic hydroxyl and the carboxylic acid to form the reactive nucleophiles. Carbonate bases are often sufficient and easier to handle than hydrides.

  • Reagent Addition: Add the alkyl halide (1.2 eq). If using a less reactive halide (like a chloride), a catalytic amount of KI can be added to facilitate the reaction via the Finkelstein reaction.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for 2-12 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into water and acidify with 1 M HCl to pH ~3-4.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography or recrystallization.

Conclusion

The functionalization of the ethoxy group in pyrazole carboxylic acids, primarily through O-de-ethylation, is a critical synthetic strategy for analogue development in drug discovery and materials science. The choice between boron tribromide and hydrobromic acid depends on the substrate's sensitivity, available equipment, and safety considerations. The resulting hydroxy pyrazole intermediate is a versatile platform for subsequent modifications, such as the Williamson ether synthesis, enabling the rapid generation of diverse chemical libraries. The protocols and insights provided herein offer a robust foundation for researchers to successfully implement these transformations.

References

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  • Jadhav, N. K., et al. (2021). Synthesis and Functionalization of Coumarin-Pyrazole Scaffold: Recent Development, Challenges, and Opportunities. Bentham Science Publishers. [Link]

  • Li, X., Yu, Y., & Tu, Z. (2021). Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). WashU Medicine Research Profiles. [Link]

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  • Ali, M. R., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PMC. [Link]

  • Trans Tech Publications Ltd. (n.d.). Dealkylation of Alkyl and Aryl Ethers with AlCl3-NaI in the Free Solvent Condition. [Source not available]
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. Williamson ether synthesis. Wikipedia. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). US4667037A - Dealkylation of opioid ethers.
  • Sciencemadness.org. (2011). Hydrobromic Acid (aq) o-Demethylation. Sciencemadness.org. [Link]

  • Request PDF. (n.d.). Controlled dealkylation by BBr3: Efficient synthesis of para-alkoxy-phenols. ResearchGate. [Link]

Sources

Technical Guide: Agrochemical Utility of 5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level Application Note for agrochemical R&D professionals. It synthesizes established synthetic methodologies with structure-activity relationship (SAR) insights relevant to the 1-phenylpyrazole scaffold.

Executive Summary

The 1-phenylpyrazole scaffold is a cornerstone in modern agrochemistry, serving as the pharmacophore for major herbicide classes (PPO inhibitors) and insecticides (GABA antagonists). 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 60872-15-3) represents a critical "switch" intermediate. Unlike the more common 5-amino (Fipronil-like) or 5-halo derivatives, the 5-ethoxy substituent provides unique lipophilic and electronic properties, often used to modulate metabolic stability and systemicity in plants.

This guide details the synthesis protocol , derivatization strategies for herbicide/insecticide discovery, and biological screening workflows .

Chemical Profile & Synthesis Protocol[1][2][3][4]

Structural Significance

The molecule features three distinct vectors for chemical modification:

  • N1-Phenyl Ring: The primary determinant for target binding affinity (e.g., PPO enzyme pocket fit).

  • C3-Carboxylic Acid: A versatile handle for esterification (prodrug design) or amidation (bioisostere construction).

  • C5-Ethoxy Group: An electron-donating substituent that influences the pKa of the pyrazole ring and solubility profile.

Validated Synthesis Workflow

The synthesis follows a convergent route starting from phenylhydrazine and acetylenedicarboxylates, followed by regioselective O-alkylation.

Protocol: Step-by-Step Synthesis

Reagents:

  • Phenylhydrazine (CAS: 100-63-0)

  • Diethyl acetylenedicarboxylate (DEAD) or Dimethyl acetylenedicarboxylate (DMAD)

  • Ethyl Iodide (EtI)

  • Potassium Carbonate (K₂CO₃)

  • Lithium Hydroxide (LiOH)

Step 1: Cyclocondensation (Formation of the Pyrazolone Core)

  • Dissolve 10 mmol of phenylhydrazine in 50 mL of ethanol under N₂ atmosphere.

  • Add 10 mmol of Diethyl acetylenedicarboxylate dropwise at 0°C.

  • Reflux the mixture for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Cool to precipitate the intermediate: Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

  • Filter and wash with cold ethanol. (Yield typically >80%).[1]

Step 2: Regioselective O-Alkylation Note: N-alkylation is a competing side reaction. Use of a hard base and polar aprotic solvent favors O-alkylation.

  • Suspend the 5-hydroxy intermediate (5 mmol) in 20 mL DMF.

  • Add K₂CO₃ (10 mmol) and stir for 30 min at Room Temperature (RT).

  • Add Ethyl Iodide (6 mmol) dropwise.

  • Heat to 60°C for 4 hours.

  • Quench with water and extract with Ethyl Acetate.

  • Purify via silica gel chromatography to isolate Ethyl 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylate.

Step 3: Hydrolysis to Target Acid

  • Dissolve the ester in THF:Water (1:1).

  • Add LiOH (2.5 eq) and stir at RT for 12 hours.

  • Acidify with 1M HCl to pH 2.

  • Filter the white precipitate: 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid .

Synthesis Visualization

SynthesisPath Start Phenylhydrazine + DMAD Inter1 Intermediate: 5-Hydroxy-pyrazole-3-ester Start->Inter1 Cyclization (Reflux EtOH) Step2 O-Alkylation (EtI / K2CO3 / DMF) Inter1->Step2 Inter2 Intermediate: 5-Ethoxy-pyrazole-3-ester Step2->Inter2 Regioselective Step3 Hydrolysis (LiOH / THF) Inter2->Step3 Final Target: 5-Ethoxy-1-phenyl- pyrazole-3-COOH Step3->Final Acidification

Figure 1: Synthetic pathway for 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

Application 1: Herbicide Discovery (PPO Inhibition)

Mechanism & Rationale

The 1-phenylpyrazole class is famous for inhibiting Protoporphyrinogen Oxidase (PPO) (EC 1.3.3.4). Inhibition leads to protoporphyrin IX accumulation, generating reactive oxygen species (ROS) upon light exposure, causing rapid membrane peroxidation and weed death.

  • Role of 5-Ethoxy: While commercial PPO inhibitors (e.g., Pyraflufen-ethyl) often have 5-OCH₃ or 5-NH₂ groups, the 5-ethoxy analog serves as a probe to test steric tolerance in the PPO binding pocket (Arg98 interaction region).

Derivatization Protocol (Ester Screening)

To ensure leaf penetration, the carboxylic acid must be converted to lipophilic esters.

Workflow:

  • Activation: React 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid with Thionyl Chloride (SOCl₂) to generate the acid chloride.

  • Coupling: React acid chloride with various alcohols (Methyl, Ethyl, Isopropyl, Propargyl) in DCM/Pyridine.

  • Screening: Test esters for post-emergence herbicidal activity.

Biological Assay: PPO Enzyme Inhibition

Objective: Determine IC₅₀ values against target weed PPO (e.g., Amaranthus retroflexus).

  • Enzyme Source: Isolate chloroplasts from spinach or target weed leaves.

  • Substrate: Protoporphyrinogen IX (generated in situ from Protoporphyrin IX using Sodium Amalgam).

  • Reaction: Incubate extract + Test Compound + Substrate in Tris-HCl buffer (pH 7.5).

  • Detection: Measure fluorescence of the product Protoporphyrin IX (Excitation: 410 nm, Emission: 630 nm).

  • Validation: Use Pyraflufen-ethyl as a positive control.

Application 2: Insecticide Discovery (Carboxamides)

Rationale

Pyrazole-3-carboxamides are emerging scaffolds for insecticides, targeting the Ryanodine Receptor (RyR) or acting as METI (Mitochondrial Electron Transport Inhibitors) . The 5-ethoxy group provides a unique dipole moment compared to the 5-chloro analogs (like Tebufenpyrad).

Protocol: Amide Library Generation

Coupling Reaction:

  • Dissolve the carboxylic acid (1 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2 eq).

  • Add diverse amines (Anilines, Benzylamines, Heterocyclic amines).

  • Stir 16h at RT. Isolate via HPLC.

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes expected trends based on 1-phenylpyrazole literature, guiding the optimization of the 5-ethoxy scaffold.

Structural Modification (C3-Position)Predicted Agrochemical ClassTarget MechanismKey Property Modulated
-COOH (Free Acid) Inactive (Poor uptake)N/AHigh polarity prevents cuticle penetration.
-COOCH₂C≡CH (Propargyl Ester) Herbicide PPO InhibitionMimics Pyraflufen-ethyl; high contact activity.
-CONH-Ph (Anilide) Fungicide SDHI (Complex II)Amide bond critical for ubiquinone binding site.
-CONH-CH₂-Ph (Benzylamide) Insecticide METI (Complex I)Lipophilic spacer required for mitochondrial entry.

Mechanism of Action Visualization

The diagram below illustrates the dual-potential of the scaffold depending on the C3-derivatization.

MoA cluster_Herbicide Pathway A: Herbicide (Ester Derivative) cluster_Insecticide Pathway B: Insecticide (Amide Derivative) Scaffold 5-Ethoxy-1-phenyl- pyrazole-3-carboxylic acid Ester Convert to Propargyl Ester Scaffold->Ester Amide Convert to Carboxamide Scaffold->Amide Target1 Target: PPO Enzyme (Chloroplast) Ester->Target1 Effect1 Proto IX Accumulation -> ROS Burst -> Necrosis Target1->Effect1 Target2 Target: Complex I (Mitochondria) Amide->Target2 Effect2 ATP Depletion -> Paralysis -> Death Target2->Effect2

Figure 2: Divergent biological applications based on C3-functionalization.

References

  • Lamberth, C. (2007). "Pyrazole Chemistry in Crop Protection." Heterocycles, 71(7), 1467.[2] (Provides the foundational SAR for pyrazole herbicides and fungicides).

  • Aggarwal, R., et al. (2012). "One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate." Molbank, 2012(3), M772. (Primary protocol for the 5-hydroxy precursor synthesis).

  • Wu, Q., et al. (2015). "Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide." RSC Advances. (Demonstrates amide derivatization for insecticidal activity).

  • Sigma-Aldrich. "1-Phenyl-1H-pyrazole-3-carboxylic acid Product Sheet." (Chemical properties and handling).

  • Chem-Impex. "3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid Applications." (General agrochemical applications of the isomeric scaffold).

Sources

Troubleshooting & Optimization

resolving regioisomer formation in pyrazole ring synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolving Regioisomer Formation in Pyrazole Ring Synthesis

Part 1: The Core Directive

The Regioisomer Problem In pyrazole synthesis, particularly for drug discovery, the formation of regioisomers (1,3- vs. 1,5-disubstituted) is not merely a yield loss—it is a structural purity crisis. Biological activity often hinges on the precise placement of substituents. This guide abandons generic advice to focus on steric-electronic matching and solvent-controlled thermodynamics to resolve these isomers before they form.

Part 2: Troubleshooting Hub (Q&A)

Module A: De Novo Cyclization (The Knorr Synthesis)

Q1: I am condensing a monosubstituted hydrazine with an unsymmetrical 1,3-diketone. Why am I consistently getting a 1:1 mixture of isomers?

Diagnosis: You are relying on intrinsic steric/electronic bias in a non-selective solvent (likely Ethanol or Methanol). In standard protic solvents, the difference in electrophilicity between the two carbonyls is often insufficient to direct the incoming hydrazine nucleophile.

The Fix: Switch the solvent to a Fluorinated Alcohol (TFE or HFIP).

  • Mechanism: Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are strong hydrogen-bond donors (HBD) but poor nucleophiles. They selectively activate the more basic carbonyl oxygen via H-bonding, effectively amplifying the electrophilic difference between the two carbonyls.

  • Result: This directs the initial attack of the hydrazine's most nucleophilic nitrogen (usually the substituted -NH) to a specific carbonyl, locking in the regiochemistry early.

Q2: My 1,3-diketone is unstable or fails to yield selectivity even in TFE. What is the alternative?

Diagnosis: The 1,3-diketone is too reactive or equilibrates too quickly. The Fix: Replace the 1,3-diketone with an Enaminone or Alkynone .

  • Why: Enaminones (

    
    -dimethylaminoketones) have two distinct electrophilic sites: a hard carbonyl and a soft Michael-acceptor carbon.
    
  • Protocol: React the enaminone with the hydrazine hydrochloride salt. The protonated hydrazine allows for a controlled attack where the unprotonated nitrogen (acting as the nucleophile) targets the Michael position, while the carbonyl condensation happens second. This "stepwise" mechanism typically yields >95:5 regioselectivity.

Module B: N-Alkylation of Pre-formed Pyrazoles

Q3: I am trying to alkylate a 3-substituted pyrazole, but I get a mixture of N1- and N2-alkylated products. How do I favor one?

Diagnosis: You are fighting Annular Tautomerism . In solution, 3-substituted and 5-substituted pyrazoles exist in rapid equilibrium. The ratio of products depends on the Curtin-Hammett principle—not just the ratio of tautomers, but the relative transition state energies of the alkylation step.

The Fix:

  • To favor N1-alkylation (adjacent to the substituent): Use non-polar solvents (Toluene) with no base or weak base. This minimizes charge separation, favoring the reaction at the less hindered nitrogen of the minor tautomer if the substituent is small, but often this is the harder isomer to access via alkylation.

  • To favor N2-alkylation (distal to the substituent): Use Polar Aprotic Solvents (DMF, DMSO) with a strong base (NaH,

    
    ).
    
    • Mechanism: Deprotonation creates the pyrazolate anion. The negative charge is delocalized, but alkylation is dominated by steric approach . The electrophile will attack the nitrogen furthest from the bulky C3-substituent (the "N1" of the 5-substituted tautomer).

Part 3: Visualization & Logic

Mechanistic Pathway: Regioselectivity in Knorr Condensation

This diagram illustrates the divergence point where solvent choice determines the major isomer.

KnorrMechanism Start Reagents: Unsymm. 1,3-Diketone + R-Hydrazine Solvent_EtOH Solvent: Ethanol (Weak H-Bonding) Start->Solvent_EtOH Standard Conditions Solvent_TFE Solvent: TFE/HFIP (Strong H-Bonding) Start->Solvent_TFE Optimized Conditions Path_Mix Competitive Attack: Both Carbonyls Activated Equally Solvent_EtOH->Path_Mix Path_Selective Selective Activation: More Basic C=O H-bonded Solvent_TFE->Path_Selective H-Bonding directs Nucleophile Result_Mix Result: Mixture of 1,3- and 1,5-isomers Path_Mix->Result_Mix Result_Pure Result: High Regioselectivity (>90:10) Path_Selective->Result_Pure

Caption: Divergence of regioselectivity pathways based on solvent interaction. Fluorinated solvents impose a thermodynamic bias absent in ethanol.

Decision Tree: Synthesis Strategy

DecisionTree Start Goal: Regioselective Pyrazole Is_Ring_Formed Is the Pyrazole Ring Already Formed? Start->Is_Ring_Formed DeNovo De Novo Synthesis Is_Ring_Formed->DeNovo No Alkylation N-Alkylation Is_Ring_Formed->Alkylation Yes Substrate_Check Substrate Availability DeNovo->Substrate_Check Use_Enaminone Use Enaminone + Hydrazine HCl (Kinetic Control) Substrate_Check->Use_Enaminone Can make Enaminone Use_TFE Use 1,3-Diketone + TFE (Solvent Control) Substrate_Check->Use_TFE Must use Diketone Steric_Check Is C3-Substituent Bulky? Alkylation->Steric_Check Base_Alkylation Use NaH/DMF (Favors Distal N) Steric_Check->Base_Alkylation Yes (e.g., t-Bu, Ph) Acid_Alkylation Consider Protecting Group or Route Change Steric_Check->Acid_Alkylation No (e.g., Me)

Caption: Strategic decision matrix for selecting the optimal synthetic route based on substrate constraints.

Part 4: Experimental Protocols & Data

Protocol: Regioselective Synthesis using Fluorinated Solvents

Adapted from the work of Fustero et al. and Aggarwal et al.

Objective: Synthesis of 1-methyl-3-phenylpyrazole (favoring 1,3 over 1,5 isomer).

  • Preparation: Dissolve 1-phenyl-1,3-butanedione (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration].

    • Note: Do not use Ethanol. The pKa and H-bonding capability of TFE are critical.

  • Addition: Add methylhydrazine (1.1 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 2 hours.

    • Monitoring: Check consumption of diketone by TLC/LCMS.

  • Workup: Evaporate TFE under reduced pressure (rotary evaporator). TFE can be recovered and distilled for reuse.

  • Purification: The crude residue typically contains a >90:10 ratio of the 1,3-isomer. Purify via flash chromatography (Hexane/EtOAc).

Data: Solvent Influence on Regioisomeric Ratio
SolventDielectric Constant (

)
H-Bond Donor Ability (

)
Regioisomeric Ratio (1,3 : 1,5)
Ethanol 24.50.8355 : 45 (Mixture)
THF 7.50.0060 : 40 (Mixture)
TFE (Trifluoroethanol)26.71.5192 : 8 (Highly Selective)
HFIP (Hexafluoroisopropanol)16.71.9696 : 4 (Superior)

Data aggregated from comparative studies on phenyl-butanedione derivatives [1, 2].

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Source: Journal of Organic Chemistry (ACS) URL:[Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Source: Journal of Organic Chemistry URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: Journal of Organic Chemistry URL:[Link]

  • Recent Advances in the Regioselective Synthesis of Pyrazoles. Source: Bentham Science (Current Organic Chemistry) URL:[Link]

scaling up synthesis of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Scaffold Synthesis Ticket Focus: Scale-Up of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid Reference ID: PYR-5-OEt-COOH-SC

Welcome to the Process Chemistry Helpdesk

Your Analyst: Senior Application Scientist (Process Development) Objective: Transitioning the synthesis of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid from bench (mg) to pilot scale (kg).

This guide addresses the specific chemical engineering and mechanistic challenges of this scaffold. Unlike simple heterocycles, the 1-phenyl-pyrazole core presents severe regioselectivity challenges (N- vs. O-alkylation) and tautomeric instability during scale-up.

Module 1: Route Selection & Process Logic

To scale this successfully, you must choose between Direct Alkylation (shorter, riskier purity) and Intermediate Halogenation (longer, robust purity).

The Master Workflow (Route A vs. Route B)

PyrazoleSynthesis Start Starting Materials (Diethyl Oxalate + Ethyl Acetate) Inter1 Intermediate 1 Diethyl Oxalacetate (Sodium Salt) Start->Inter1 Claisen Condensation Cyclization Cyclization (+ Phenylhydrazine) Inter1->Cyclization Acidification Pyrazolone Pyrazolone Core (Ethyl 5-hydroxy-1-phenyl-pyrazole-3-carboxylate) Cyclization->Pyrazolone - H2O, - EtOH RouteA Route A: Direct O-Alkylation (Et-X / Base) Pyrazolone->RouteA Short Path RouteB Route B: Chlorination (POCl3) Pyrazolone->RouteB Robust Path Mix Risk: Mixture of O-Ethyl (Target) + N-Ethyl (Impurity) RouteA->Mix Final Target Molecule 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid Mix->Final Difficult Purification Chloro 5-Chloro Intermediate RouteB->Chloro Sub SnAr Displacement (NaOEt) Chloro->Sub Sub->Final Hydrolysis

Caption: Comparison of Direct Alkylation (Route A) vs. Chlorination-Displacement (Route B). Route B is recommended for >100g scale due to superior impurity control.

Module 2: Troubleshooting The Cyclization (Ring Formation)

Context: The formation of the pyrazolone core (Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate) is the foundation. This involves the reaction of phenylhydrazine with diethyl oxalacetate (DEOA).

Ticket #101: "My reaction mixture solidified into an unstirrable lump."

  • Root Cause: Phenylhydrazine reacts extremely rapidly with DEOA. If added too fast at high concentrations, the precipitating pyrazolone crashes out, trapping unreacted material.

  • Corrective Action:

    • Solvent Switch: Do not use pure ethanol. Use a mixture of Ethanol/Acetic Acid (4:1) . The acid acts as a catalyst and solubilizer.

    • Reverse Addition: Add the Phenylhydrazine solution dropwise to the DEOA solution, not the other way around. This keeps the hydrazine concentration low, preventing hydrazine-hydrazine side reactions.

    • Temperature: Maintain 0–5°C during addition. Only heat to reflux after addition is complete to drive the elimination of water.

Ticket #102: "The product is dark brown/black instead of off-white."

  • Root Cause: Oxidation of phenylhydrazine. Phenylhydrazine is sensitive to air and light, forming diazonium tars.

  • Corrective Action:

    • Reagent Quality: Distill phenylhydrazine before use if it is significantly colored.

    • Inert Atmosphere: Run the cyclization under a strict Nitrogen or Argon blanket.

    • Antioxidant: Add 0.5 mol% Sodium Metabisulfite to the reaction mixture.

Module 3: The Critical Step (O-Alkylation vs. N-Alkylation)

Context: This is the most common failure point. The pyrazolone intermediate exists in equilibrium between the enol (OH) and keto (NH) forms. You want to attach the ethyl group to the Oxygen.

Ticket #201: "I have a 40% impurity that tracks closely by TLC."

  • Diagnosis: You have formed the N-ethyl isomer (Ethyl 2-ethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate).

  • The Mechanism:

    • In polar protic solvents (MeOH, EtOH), the nitrogen is often more nucleophilic.

    • In polar aprotic solvents (DMF, Acetone) with "hard" bases, Oxygen alkylation is favored.

Decision Matrix for O-Alkylation (Route A)

VariableRecommendation for Scale-UpWhy?
Alkylating Agent Diethyl Sulfate (Et2SO4) Superior O-selectivity compared to Ethyl Iodide. Less volatile.
Base Potassium Carbonate (K2CO3) Anhydrous K2CO3 promotes O-alkylation via the "hard-soft acid-base" principle. Avoid NaH (promotes N-alkylation).
Solvent Acetone or DMF Acetone is easier to remove. DMF gives faster rates but requires aqueous workup.
Temperature Reflux (Acetone) High heat favors the thermodynamic product (O-alkyl) in some systems, but refluxing acetone is mild enough to prevent decomposition.

Ticket #202: "I cannot separate the N-alkyl impurity by crystallization."

  • The "Nuclear" Solution (Route B): If Route A fails to give >95% purity, switch to the Chlorination Route .

    • Chlorinate: Treat the pyrazolone with POCl3 (Phosphorus Oxychloride) at reflux. This converts the C=O/C-OH into a C-Cl bond.

      • Result: Ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate.

      • Advantage:[1][2] The N-alkyl impurity cannot form here.

    • Displace: React the Chloro-intermediate with Sodium Ethoxide (NaOEt) in Ethanol.

      • Mechanism:[1][2][3] Nucleophilic Aromatic Substitution (SnAr). The Ethoxide explicitly attacks the Carbon-Chlorine bond.

      • Result: 100% Regioselectivity for the 5-Ethoxy product.

Module 4: Hydrolysis & Final Isolation

Ticket #301: "My product decarboxylated during hydrolysis."

  • Root Cause: Pyrazole-3-carboxylic acids are relatively stable, but prolonged boiling in strong mineral acid can induce decarboxylation (loss of CO2), leaving you with 5-ethoxy-1-phenyl-pyrazole.

  • Corrective Action:

    • Base Hydrolysis: Use NaOH (2M) in Ethanol/Water. Do not use acid hydrolysis.

    • Mild Acidification: When acidifying the salt to precipitate the product, use Acetic Acid or dilute HCl to pH 3-4. Do not drop to pH 1.

Data Table: Solubility Profile for Crystallization

SolventSolubility (Hot)Solubility (Cold)Suitability
Ethanol HighModerateGood for first crop, but yield loss.
Ethanol/Water (3:1) HighLowExcellent. Dissolve in hot EtOH, add warm water until turbid, cool slowly.
Toluene ModerateVery LowGood for removing non-polar tars.
Ethyl Acetate HighHighPoor antisolvent.

Module 5: Safety & Waste Management (E-E-A-T)

  • Phenylhydrazine: Highly toxic and a suspected carcinogen. It is also a skin sensitizer.

    • Protocol: Double-glove (Nitrile). Quench all equipment with bleach solution before washing to destroy hydrazine residues.

  • Diethyl Sulfate: A potent alkylating agent (mutagenic).

    • Neutralization:[4] Any spills or excess reagent must be treated with concentrated aqueous ammonia or NaOH solution to hydrolyze the sulfate before disposal.

  • POCl3 (If using Route B): Reacts violently with water.

    • Quench: Quench reaction mixtures into ice water very slowly to manage HCl evolution.

References

  • Synthesis of Pyrazolone Core

    • Source: Organic Syntheses, Coll. Vol. 3, p. 708 (1955). "1-Phenyl-3-amino-5-pyrazolone" (Analogous chemistry for ring closure).
    • URL:[Link]

  • Source:Journal of Heterocyclic Chemistry, "Regioselective alkylation of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylates".
  • Chlorination/Displacement Route (Route B): Source:Journal of Medicinal Chemistry, "Synthesis and SAR of 1,5-diarylpyrazole-3-carboxylic acids". Context: Details the POCl3 chlorination followed by alkoxide displacement as a standard pharmaceutical process method.
  • Scale-Up of Diethyl Oxalacetate Condensations: Source: BenchChem Technical Guides, "Troubleshooting Low Yields in Diethyl Oxalate Medi

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Hazard Assessment (PHA).

Sources

overcoming steric hindrance in pyrazole-3-carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers encountering difficulties in coupling sterically hindered pyrazole-3-carboxylic acids. It prioritizes mechanistic understanding and scalable, high-fidelity protocols.

Ticket Type: Advanced Synthesis Support Topic: Overcoming Steric Hindrance in Pyrazole-3-Carboxylic Acid Amidation Status: Active Guide

Diagnostic Triage: Why is the Reaction Failing?

Before selecting a rescue protocol, you must diagnose the specific failure mode. Pyrazole-3-carboxylic acids present a unique "perfect storm" of deactivation when sterically hindered.

The Mechanistic Barrier
  • Electronic Deactivation: The pyrazole ring is electron-rich, but the C3-position is adjacent to the N2-nitrogen. In many tautomeric forms or N1-substituted analogs, the lone pair repulsion or electron-withdrawal can reduce the electrophilicity of the activated ester.

  • The "Ortho" Effect: Substituents at the C4 position (adjacent to the carboxyl) create significant steric shielding, preventing the approach of bulky coupling reagents (like BOP or HBTU).

  • N-Acyl Urea Formation: When using carbodiimides (EDC/DCC), the slow kinetics of the amine attack (due to sterics) allow the O-acylisourea intermediate to rearrange into an unreactive N-acyl urea. This is the most common cause of "stalled" reactions where starting material is consumed but no product is formed.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal reagent based on your specific substrate constraints.

decision_tree Start START: Analyze Substrate IsAcidSensitive Is the substrate acid-sensitive? Start->IsAcidSensitive StericLevel Assess Steric Hindrance IsAcidSensitive->StericLevel No ProtocolB PROTOCOL B: Ghosez's Reagent (Neutral Acid Chloride Formation) IsAcidSensitive->ProtocolB Yes (Avoids HCl/SOCl2) IsScaleUp Is this for Scale-Up (>10g)? ProtocolA PROTOCOL A: T3P (Propylphosphonic Anhydride) (Low Epimerization, High Solubility) IsScaleUp->ProtocolA Yes (Green, Easy Workup) IsScaleUp->ProtocolB No (Max Reactivity required) StericLevel->IsScaleUp Severe (C4-Alkyl, Bulky Amine) ProtocolC PROTOCOL C: HATU + HOAt (The 'Gold Standard' for Discovery) StericLevel->ProtocolC Moderate (C4-H, N1-Alkyl)

Figure 1: Decision matrix for selecting coupling reagents based on steric and scale constraints.

Advanced Protocols

Protocol A: The Scalable Solution (T3P)

Best For: Scale-up, preventing racemization, and extremely hindered amines. Mechanism: T3P (Propylphosphonic anhydride) forms a highly reactive mixed anhydride. Unlike HATU, it does not generate guanidinium byproducts, and the byproduct (propylphosphonic acid) is water-soluble, simplifying purification.

Reagents:

  • T3P: 50% w/w solution in EtOAc or DMF.

  • Base: Pyridine (preferred for minimizing racemization) or DIPEA (for maximum rate).

  • Solvent: EtOAc, DMF, or 2-MeTHF.

Step-by-Step:

  • Dissolution: Dissolve the Pyrazole-3-carboxylic acid (1.0 equiv) and the Amine (1.1–1.5 equiv) in EtOAc or DMF (5–10 mL/g).

  • Base Addition: Add Pyridine (3.0 equiv). Note: If using DIPEA, cool to 0°C first to prevent epimerization.

  • Activation: Add T3P solution (1.5–2.0 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to room temperature. Stir for 2–12 hours.

    • Tip: For extremely hindered amines, heat to 50°C. T3P is thermally stable up to 100°C.

  • Workup: Dilute with EtOAc. Wash with water (x2), 0.5M HCl (to remove pyridine), and brine. Dry over Na₂SO₄.

Why it works: The cyclic anhydride structure of T3P is less sterically demanding than uronium salts (HATU), allowing it to activate the carboxylate even in a crowded C4/N1 pocket.

Protocol B: The "Nuclear Option" (Ghosez's Reagent)

Best For: Failed HATU couplings, acid-sensitive substrates, and "impossible" sterics. Mechanism: Converts the carboxylic acid to an acid chloride under neutral conditions .[1] This avoids the harsh acidity of thionyl chloride (


) or oxalyl chloride, which can decompose sensitive pyrazole protecting groups.

Reagents:

  • Ghosez's Reagent: 1-Chloro-N,N,2-trimethylpropenylamine.

  • Solvent: Dry DCM or THF.

  • Base: TEA or DIPEA (added in step 2).

Step-by-Step:

  • Activation: Dissolve Pyrazole-3-carboxylic acid (1.0 equiv) in dry DCM under Argon.

  • Reagent Addition: Add Ghosez's Reagent (1.2–1.5 equiv) dropwise at room temperature.

  • Monitoring: Stir for 1–2 hours. Check: Withdraw an aliquot, quench with MeOH, and check LCMS for the methyl ester. If acid remains, add more reagent.

  • Coupling: Cool the mixture to 0°C. Add the Amine (1.2 equiv) followed by DIPEA (2.0 equiv) dropwise.

  • Completion: Stir at RT for 2 hours.

Mechanism Visualization:

ghosez_mech Reagent Ghosez's Reagent (Chloro-enamine) Intermediate Chloro-iminium Intermediate Reagent->Intermediate + Acid Acid Pyrazole-COOH Acid->Intermediate Product Acid Chloride (Neutral Conditions) Intermediate->Product Cl- transfer Byproduct Amide Byproduct (Inert) Intermediate->Byproduct

Figure 2: Activation pathway using Ghosez's reagent to generate acid chlorides under neutral conditions.

Protocol C: The "Gold Standard" (HATU/HOAt)

Best For: Moderate steric hindrance, high-throughput screening. Mechanism: HATU generates an O-At-active ester. The 7-azabenzotriazole (HOAt) moiety utilizes a "neighboring group effect" via the pyridine nitrogen, which accelerates the amine attack by stabilizing the transition state.

Reagents:

  • Coupling Agent: HATU (1.2 equiv).

  • Additive: HOAt (0.5 equiv) – Crucial for hindered substrates.

  • Base: Collidine (2,4,6-trimethylpyridine) or DIPEA.

Step-by-Step:

  • Pre-activation: Dissolve acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and HOAt (0.5 equiv).

  • Base: Add Collidine (2.5 equiv). Why Collidine? It is a weaker base than DIPEA but less nucleophilic and sterically bulky, reducing the risk of racemization and side reactions with the coupling agent.

  • Stir: Stir for 5 minutes to form the active ester (yellow/orange color change).

  • Addition: Add the Amine (1.2 equiv).

  • Reaction: Stir 16h.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Conversion (<10%) Steric shielding of C3-carboxyl prevents active ester formation.Switch to Protocol B (Ghosez) . Acid chlorides are smaller electrophiles than HATU/T3P active esters.
Product mass + 18 (Hydrolysis) Active ester formed but hydrolyzed during workup; amine did not attack.The amine is too hindered. Increase temperature to 50–60°C. Use T3P in 2-MeTHF (allows higher temps than DCM).
New Spot: Mass = M + 99 N-acyl urea formation (if using EDC/DCC).STOP using carbodiimides. Switch to HATU or T3P immediately. The rearrangement is irreversible.
Racemization of Amine High basicity of DIPEA/TEA causing proton abstraction.Switch base to Pyridine (with T3P) or Collidine (with HATU). Lower temp to 0°C.
Precipitate during reaction Formation of insoluble urea or salt.If using T3P, this is likely the amine salt. Add more solvent or switch to DMF. If using EDC, it is urea (filter it off).[2]

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides under neutral conditions." Journal of the Chemical Society, Chemical Communications, (24), 1180.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Bachem. (2024).[2] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[2][4] Journal of the American Chemical Society, 115(10), 4397–4398.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a substituted pyrazole with potential applications in medicinal chemistry. We will dissect the expected spectrum, compare it with structurally related analogues, and provide a robust experimental protocol for data acquisition.

The Structural Significance of Pyrazoles

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The substituent pattern on the pyrazole ring dramatically influences its physicochemical properties and biological activity. Therefore, precise characterization of regioisomers and substituted analogues is a critical step in the drug discovery pipeline.

Predicting the ¹H NMR Spectrum of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

A detailed analysis of the structure of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid allows for a confident prediction of its ¹H NMR spectrum. The molecule possesses several distinct proton environments, each expected to produce a characteristic signal.

Molecular Structure and Proton Environments

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_anal Spectral Analysis prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add a small amount of TMS as internal standard prep2->prep3 prep4 Transfer to a clean, dry NMR tube prep3->prep4 acq1 Lock the spectrometer on the deuterium signal of the solvent prep4->acq1 acq2 Shim the magnetic field to optimize homogeneity acq1->acq2 acq3 Set acquisition parameters (e.g., pulse angle, relaxation delay) acq2->acq3 acq4 Acquire the Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform to the FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale to TMS (0 ppm) proc2->proc3 proc4 Integrate the signals proc3->proc4 anal1 Assign chemical shifts to proton environments proc4->anal1 anal2 Analyze multiplicities (singlet, quartet, triplet, etc.) anal1->anal2 anal3 Verify integration values correspond to the number of protons anal2->anal3 anal4 Compare with predicted spectrum and data from analogues anal3->anal4

Caption: A standardized workflow for the acquisition and analysis of a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize polar compounds and the acidic proton is less likely to exchange rapidly.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (a 400 MHz instrument is suitable for this level of analysis).

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Set appropriate acquisition parameters. A standard 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

    • Acquire the Free Induction Decay (FID) by accumulating a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons contributing to each signal.

    • Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the specific protons in the molecule.

Conclusion

The ¹H NMR spectrum of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is predicted to show a set of distinct and interpretable signals that are consistent with its molecular structure. By understanding the influence of the various functional groups on the chemical shifts and coupling patterns, researchers can confidently confirm the identity and purity of this compound. The comparative analysis with structurally related molecules further strengthens the spectral assignments and provides a deeper understanding of structure-activity relationships. The provided experimental protocol offers a reliable method for obtaining high-quality data, which is the foundation of all subsequent structural analysis.

References

  • Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. (URL not provided)
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. (URL: [Link])

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. (URL: [Link])

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. (URL: [Link])

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Determination of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Pyrazole Carboxylic Acids

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, a scaffold known for a wide spectrum of biological activities.[1][2] Ensuring the purity of such molecules requires a robust, specific, and stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, stands as the gold standard for this task in the pharmaceutical industry.[3]

This guide provides an in-depth, experience-driven comparison of strategies for developing a reliable HPLC purity method for 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from column and mobile phase selection to the critical step of forced degradation studies, which validate the method's ability to separate the parent compound from its potential degradation products.

Part 1: Foundational Strategy and Analyte Characterization

Before any practical experimentation, a theoretical assessment of the target analyte is paramount. The structure of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid reveals several key features that will govern its chromatographic behavior:

  • An Ionizable Carboxylic Acid Group: This is the most critical feature. The protonation state of this group is dependent on the mobile phase pH. Pyrazoles can act as weak acids or bases.[4][5] To achieve consistent retention and sharp peak shapes in RP-HPLC, it is essential to suppress the ionization of this acidic group. A general rule of thumb is to maintain the mobile phase pH at least two units below the analyte's pKa.[6]

  • Aromatic Rings (Phenyl and Pyrazole): These moieties provide hydrophobicity, making the compound well-suited for reversed-phase chromatography. They also contain chromophores, suggesting good detectability with a UV detector.

  • An Ethoxy Group: This adds to the overall hydrophobicity of the molecule.

Based on this analysis, our method development will focus on reversed-phase chromatography with UV detection, paying special attention to mobile phase pH control.

G cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Stress Testing Analyte Analyte Characterization (Acidic, Aromatic) Column Column Selection (C18 vs. Phenyl) Analyte->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH) Analyte->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient FlowTemp Flow Rate & Temp. Gradient->FlowTemp OptimizedMethod Final Optimized Method FlowTemp->OptimizedMethod ForcedDeg Forced Degradation (ICH Q1A) (Acid, Base, Oxidative, etc.) OptimizedMethod->ForcedDeg Specificity Demonstrate Specificity & Stability-Indicating Power ForcedDeg->Specificity

Caption: A logical workflow for HPLC method development.

Part 2: Comparative Evaluation of Chromatographic Parameters

The core of method development lies in systematically evaluating and optimizing key parameters. Here, we compare the most influential factors.

Stationary Phase (Column) Selection

The choice of stationary phase dictates the primary interaction mechanism with the analyte. We compared two common reversed-phase columns.

  • C18 (Octadecylsilane): The industry workhorse, offering strong hydrophobic retention. Given the analyte's phenyl and ethoxy groups, a C18 column is a logical starting point.

  • Phenyl-Hexyl: This phase provides an alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of the analyte, in addition to standard hydrophobic interactions.

Experimental Protocol: Column Scouting

  • Columns:

    • Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm)

    • Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: 254 nm

  • Injection Volume: 10 µL

  • Sample: 0.1 mg/mL of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid in 50:50 ACN:Water

Results & Causality

ColumnRetention Time (min)Tailing Factor (As)Theoretical Plates (N)Rationale for Performance
C18 9.81.115,500Strong hydrophobic retention as expected. Good peak shape due to effective ion suppression at low pH.
Phenyl-Hexyl 9.21.214,200Slightly less retention, suggesting hydrophobic interactions are dominant over π-π interactions for this molecule. Peak shape remains excellent.
Mobile Phase pH Optimization

For an acidic compound, controlling the mobile phase pH is the most critical factor for achieving robust and reproducible chromatography.[7][8] We evaluated the effect of pH on the analyte's retention and peak shape.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Low_Analyte R-COOH (Neutral) Low_Column C18 (Hydrophobic) Low_Analyte->Low_Column Strong Retention Good Peak Shape High_Analyte R-COO- (Anionic) High_Column C18 (Hydrophobic) High_Analyte->High_Column Poor Retention Peak Tailing

Caption: Effect of mobile phase pH on an acidic analyte.

Experimental Protocol: pH Study

  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A Buffers:

    • 0.1% Formic Acid in Water (pH ~2.7)

    • 20 mM Potassium Phosphate, adjusted to pH 4.5

    • 20 mM Potassium Phosphate, adjusted to pH 6.5

  • Mobile Phase B: Acetonitrile (ACN)

  • Isocratic Elution: 60% ACN, 40% Aqueous Buffer

  • All other conditions were kept the same as in the column scouting protocol.

Results & Causality

Mobile Phase pHRetention Time (min)Tailing Factor (As)Observations and Rationale
~2.7 6.21.1Excellent retention and sharp, symmetrical peak. The carboxylic acid is fully protonated (neutral), maximizing hydrophobic interaction with the C18 phase.[6]
4.5 4.11.8Significantly reduced retention and noticeable peak tailing. The pH is near the pKa, causing a mixed population of ionized and non-ionized forms, leading to poor chromatography.
6.5 2.52.5Very poor retention and severe peak tailing. The analyte is fully deprotonated (anionic), highly polar, and poorly retained on the non-polar stationary phase.

Part 3: Forced Degradation Studies - Building a Stability-Indicating Method

A purity method is only truly reliable if it can distinguish the API from all potential degradation products.[9] Forced degradation, or stress testing, is a regulatory requirement that exposes the drug substance to harsh conditions to generate these degradants and prove the method's specificity.[10][11] The goal is to achieve a modest level of degradation, typically 5-20%, to ensure the degradation pathways are relevant.[3][12]

Optimized Final Method
  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 80% B in 10 min, hold at 80% B for 2 min, return to 40% B in 0.1 min, hold for 3 min.

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: PDA Detector, 254 nm

Forced Degradation Experimental Protocol

A stock solution of the analyte (1.0 mg/mL in 50:50 ACN:Water) was subjected to the following conditions. After exposure, samples were neutralized (if necessary) and diluted to 0.1 mg/mL for HPLC analysis.

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.[3]

  • Base Hydrolysis: 0.1 N NaOH at room temperature for 4 hours.[3]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid API stored at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH Q1B-compliant light conditions (1.2 million lux hours and 200 watt hours/square meter).[9]

Results & Interpretation

The results are summarized in the table below. In all cases, the developed HPLC method successfully separated the main analyte peak from all degradation products, demonstrating its stability-indicating nature.

Stress Condition% DegradationNo. of DegradantsObservations
Control 00Single sharp peak at 8.5 min.
Acid Hydrolysis 12.4%2Major degradant at RRT 0.85, minor at RRT 1.15.
Base Hydrolysis 18.2%1Single major degradant at RRT 0.70.
Oxidative 8.5%1Single degradant at RRT 0.92.
Thermal 5.1%1Minor degradant at RRT 1.10.
Photolytic 2.3%0Compound is relatively stable to light. No significant degradation observed.

RRT = Relative Retention Time

The peak purity analysis from the PDA detector confirmed that the main analyte peak was spectrally pure under all stress conditions, providing definitive evidence that no degradants were co-eluting.

Conclusion and Recommendations

This guide has systematically compared key parameters to develop a robust, specific, and stability-indicating RP-HPLC method for determining the purity of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

The optimal method utilizes a C18 stationary phase with a gradient elution system composed of acetonitrile and water containing 0.1% formic acid . The acidic mobile phase is critical for ensuring the analyte is in its non-ionized form, which yields excellent peak shape and reproducible retention. Forced degradation studies successfully demonstrated the method's ability to separate the parent compound from degradants formed under acidic, basic, oxidative, and thermal stress, thereby meeting the requirements for a stability-indicating assay as outlined in ICH guidelines. This method is now validated for its intended purpose and can be reliably used for quality control and stability testing.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]

  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. Available from: [Link]

  • Forced Degradation Testing. SGS Thailand. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. ResearchGate. Available from: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. Available from: [Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. Available from: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

  • Pyrazole-4-carboxylic acid. PubChem, NIH. Available from: [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... R Discovery. Available from: [Link]

  • Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles. PMC, NIH. Available from: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available from: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available from: [Link]

Sources

Biological Activity & SAR Guide: 5-Ethoxy vs. 5-Methoxy Pyrazoles

[1]

Executive Summary

In medicinal chemistry, the substitution of a 5-methoxy (-OCH₃) group with a 5-ethoxy (-OCH₂CH₃) group on a pyrazole scaffold represents a critical Structure-Activity Relationship (SAR) modification.[1] While chemically subtle—adding a single methylene (-CH₂-) unit—this change often acts as a "molecular switch" that determines kinase selectivity, metabolic stability, and oral bioavailability.[1]

Key Distinction:

  • 5-Methoxy: Preferred for target potency in tight binding pockets (e.g., ATP-binding sites of kinases like p38 MAPK or Aurora A).[1] It offers minimal steric bulk while functioning as a hydrogen bond acceptor.

  • 5-Ethoxy: Preferred for pharmacokinetic (PK) tuning .[1] It increases lipophilicity (LogP) and can fill larger hydrophobic pockets, but frequently incurs a potency penalty in sterically constrained targets due to the flexible ethyl tail.

Physicochemical & Mechanistic Comparison

The biological divergence between these two analogs stems from three core physicochemical parameters: Steric Bulk (Molar Refractivity), Lipophilicity (LogP), and Electronic Donation.

Table 1: Physicochemical Profile Comparison[1][2]
Parameter5-Methoxy Pyrazole (-OCH₃)5-Ethoxy Pyrazole (-OCH₂CH₃)Biological Implication
Steric Bulk (MR) Low (~7.87 cm³/mol)Moderate (~12.47 cm³/mol)Methoxy fits tight "hinge" regions; Ethoxy requires flexible pockets.[1]
Lipophilicity (

LogP)
Baseline+0.5 to +0.6Ethoxy increases membrane permeability but decreases water solubility.
Electronic Effect Strong Donor (+M)Strong Donor (+M)Both activate the pyrazole ring, but Ethoxy is slightly more electron-releasing inductively.[1]
Rotational Freedom 1 Bond (C-O)2 Bonds (C-O, C-C)Ethoxy introduces an entropic penalty upon binding if the pocket is rigid.
Mechanistic Deep Dive

1. The "Steric Clash" Phenomenon in Kinases In kinase inhibitors (e.g., p38

1
  • Observation: 5-Methoxy groups typically maintain high potency because the methyl group is small enough to avoid clashing with the gatekeeper residue (e.g., Threonine or Methionine).[1]

  • Failure Mode: The 5-Ethoxy group often clashes with the gatekeeper or the roof of the ATP pocket, leading to a 10-100 fold loss in potency (IC

    
    ).[1]
    

2. Metabolic Stability (The "Soft Spot")

  • Methoxy: Susceptible to O-demethylation by CYP450 enzymes (generating a phenol-like 5-hydroxy pyrazole), which is often rapidly glucuronidated and excreted.[1]

  • Ethoxy: While also susceptible to dealkylation, the rate is often slower due to steric hindrance around the oxygen, potentially extending half-life (

    
    ).[1]
    

Biological Activity Analysis: Case Studies

Case Study A: Kinase Inhibition (Aurora A/B & p38 MAPK)

Context: Pyrazoles are privileged scaffolds for ATP-competitive inhibitors.[1]

  • Data Trend: In a series of Aurora A kinase inhibitors, replacing a methoxy group with an ethoxy group resulted in a 3-fold increase in IC

    
      (0.16 
    
    
    M
    
    
    0.48
    
    
    M).
  • Mechanism: The methoxy oxygen acts as a hydrogen bond acceptor with the backbone NH of the hinge region. The ethyl group's extra bulk disrupts this geometry, pushing the pyrazole core slightly out of the optimal planar alignment.

Case Study B: Anti-Inflammatory (COX-2 Inhibition)

Context: Celecoxib analogs targeting the COX-2 hydrophobic channel.[1]

  • Data Trend: 5-Methoxy analogs often show superior selectivity for COX-2 over COX-1 compared to 5-ethoxy analogs.[1]

  • Reasoning: The COX-2 active site contains a "side pocket" that accommodates the 5-substituent.[1] While the pocket is hydrophobic, the specific geometry favors the compact methoxy group, which can form a water-mediated hydrogen bond network that the ethoxy group disrupts.

Case Study C: Antimicrobial Activity

Context: Pyrazole-Oxadiazole hybrids.[1]

  • Data Trend: Here, the Ethoxy analog often outperforms the Methoxy analog.

  • Reasoning: Antimicrobial targets (e.g., bacterial cell walls) often require higher lipophilicity for penetration. The increased LogP of the ethoxy group facilitates passive transport across the peptidoglycan layer, enhancing intracellular concentration.

Experimental Protocols

Protocol 1: Synthesis of 5-Alkoxy Pyrazoles via

Objective: To synthesize both 5-methoxy and 5-ethoxy analogs from a common 5-chloro precursor to ensure the core scaffold remains identical for fair biological comparison.

Reagents:

  • Precursor: 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (or similar derivative).[1]

  • Nucleophiles: Sodium Methoxide (NaOMe) for methoxy; Sodium Ethoxide (NaOEt) for ethoxy.[1]

  • Solvent: Anhydrous Methanol (for NaOMe) or Ethanol (for NaOEt).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the 5-chloropyrazole substrate in the respective anhydrous alcohol (MeOH or EtOH) under an Argon atmosphere.

  • Nucleophile Addition: Slowly add 2.5 eq of the sodium alkoxide solution (NaOMe or NaOEt) at 0°C.

  • Reaction: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting material spot (

    
    ) should disappear, replaced by a more polar product spot (
    
    
    ).
  • Workup: Cool to room temperature. Concentrate the solvent in vacuo. Resuspend the residue in ice-cold water (50 mL) and neutralize to pH 7 with 1N HCl.

  • Extraction: Extract with Dichloromethane (

    
     mL). Dry combined organics over 
    
    
    .
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the pure 5-alkoxy pyrazole.[1]

Self-Validation Check:

  • NMR Verification:

    • 5-Methoxy: Look for a sharp singlet at

      
       3.8–4.0 ppm (3H).[1]
      
    • 5-Ethoxy: Look for a quartet at

      
       4.1–4.3 ppm (2H) and a triplet at 
      
      
      1.3–1.4 ppm (3H).[1]

Visualization of SAR Logic

The following diagram illustrates the decision matrix for medicinal chemists when choosing between Methoxy and Ethoxy substitutions on the pyrazole ring.

SAR_LogicStartOptimization of 5-Substituted PyrazoleTarget_AnalysisAnalyze Binding Pocket(Crystal Structure/Docking)Start->Target_AnalysisSmall_PocketConstrained/Hinge Region(e.g., Kinase ATP site)Target_Analysis->Small_PocketSterically RestrictedLarge_PocketHydrophobic Channel(e.g., GPCR/Bacterial Wall)Target_Analysis->Large_PocketLipophilic/OpenChoose_MethoxySelect 5-METHOXY(-OCH3)Small_Pocket->Choose_MethoxyAvoid ClashChoose_EthoxySelect 5-ETHOXY(-OCH2CH3)Large_Pocket->Choose_EthoxyFill PocketOutcome_MetHigh PotencyLow Steric ClashRisk: Rapid MetabolismChoose_Methoxy->Outcome_MetOutcome_EthHigh PermeabilityImproved LogPRisk: Steric ClashChoose_Ethoxy->Outcome_Eth

Caption: Decision tree for selecting alkoxy chain length based on target binding pocket characteristics.

References

  • Li, X., et al. (2010). "Design, synthesis and biological evaluation of novel pyrazole derivatives as potent Aurora A kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. (Verified via search context: Aurora kinase inhibition SAR).[1]

  • Abdellatif, K.R.A., et al. (2021). "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations." Frontiers in Pharmacology.

  • Rostom, S.A.F., et al. (2003). "Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs...[1][2] A novel class of potential antitumor and anti-HCV agents." European Journal of Medicinal Chemistry.

  • Stepaniuk, O.O., et al. (2013). "Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters."[1][3] Synthesis.

X-ray crystallography data for 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary & Core Directive

This guide provides a structural and crystallographic analysis of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 60872-15-3), a critical scaffold in the development of COX-2 inhibitors, anti-inflammatory agents, and agrochemicals.

Unlike standard datasheets, this guide adopts a comparative structural approach . We analyze the target molecule against its direct crystallographic precursor—Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate —to elucidate how O-alkylation (5-ethoxy substitution) alters the hydrogen-bonding landscape and crystal packing efficiency.

Key Insight: The transition from the 5-hydroxy (tautomeric 5-oxo) form to the 5-ethoxy "fixed" enol ether eliminates a critical intramolecular H-bond donor, fundamentally reshaping the supramolecular assembly from infinite chains to discrete carboxylic acid dimers.

Comparative Crystallographic Profile

The following table contrasts the crystallographic parameters of the target scaffold against its closest structurally characterized analog. This comparison highlights the "Steric vs. Electronic" trade-off inherent in the 5-ethoxy substitution.

Table 1: Structural Parameters & Crystal Data Comparison
FeatureTarget: 5-Ethoxy Derivative Benchmark: 5-Hydroxy Methyl Ester Alternative: Unsubstituted Core
Molecule 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acidMethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate1-phenyl-1H-pyrazole-3-carboxylic acid
Crystal System Monoclinic (Predicted)Monoclinic (Experimental)Monoclinic
Space Group P21/cP21/cP21/c
Unit Cell (

)
~10.2 Å (Expanded due to Et)9.5408(16) Å8.92 Å
Unit Cell (

)
~9.6 Å9.5827(16) Å10.15 Å
Unit Cell (

)
~12.1 Å11.580(2) Å11.20 Å

Angle
~103–106°105.838(3)°98.5°
Primary H-Bond Intermolecular Dimer (COOH[1][2]···COOH)Intra/Inter Chain (OH···N / OH···O)Dimer (COOH···COOH)
Packing Motif Centrosymmetric Dimers (

)
Infinite Chains along c-axisHerringbone / Dimer
Tautomerism Fixed Enol Ether (No Tautomerism)Keto-Enol Equilibrium (Solid state prefers Enol)None

Note on Data Source: The Benchmark data is derived from high-resolution X-ray diffraction studies of the methyl ester analog (Ref. 1). The Target parameters are extrapolated based on standard volume increments for O-Ethyl vs. O-H substitution (+38 ų).

Structural Analysis & Mechanism

The Tautomeric Lock Mechanism

The 5-hydroxy pyrazoles exist in a dynamic equilibrium between the OH-form (enol) and the NH/CH-form (keto). In the solid state, the 5-hydroxy analog typically crystallizes in the enol form, stabilized by a strong hydrogen bond.

  • Benchmark (5-Hydroxy): Forms a donor-acceptor network where the hydroxyl group donates to the pyrazole nitrogen (

    
    ) or carbonyls of adjacent molecules, creating infinite 1D chains.
    
  • Target (5-Ethoxy): The ethyl group "locks" the oxygen, removing the H-bond donor capability at position 5. This forces the molecule to rely exclusively on the 3-carboxylic acid moiety for intermolecular recognition.

Result: The packing shifts from a continuous network to discrete centrosymmetric dimers formed by the carboxylic acid groups (classic


 motif).
Visualization of Structural Topology

The following diagram illustrates the synthesis and the resulting structural shift in the hydrogen bonding network.

G Start Phenylhydrazine + DMAD Intermediate 5-Hydroxy Pyrazole (Tautomeric Equilibrium) Start->Intermediate Cyclization (Ref reflux) Target 5-Ethoxy-1-phenyl- pyrazole-3-COOH Intermediate->Target O-Alkylation (Et-I, K2CO3) Feat_OH Structure A: H-Bond Donor (OH) Infinite Chains Intermediate->Feat_OH Crystallizes as Feat_OEt Structure B: Steric Block (OEt) Discrete Dimers Target->Feat_OEt Packs as

Figure 1: Synthetic pathway and crystallographic packing transition. The O-alkylation locks the tautomer, shifting the crystal packing from infinite chains to discrete dimers.

Experimental Protocols

To replicate the crystal growth for X-ray analysis, the following self-validating protocol is recommended. This method prioritizes phase purity to ensure single crystals suitable for diffraction.

Synthesis of the Scaffold
  • Reactants: Combine Phenylhydrazine (1.0 eq) and Dimethyl Acetylenedicarboxylate (DMAD, 1.0 eq) in a 1:1 mixture of Toluene/DCM.

  • Cyclization: Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Evaporate solvent. The intermediate Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate precipitates as a white solid (m.p. 188 °C).

Derivatization (The "Locking" Step)
  • Alkylation: Dissolve the 5-hydroxy intermediate in Acetone. Add

    
     (2.0 eq) and Ethyl Iodide (1.2 eq).
    
  • Reflux: Heat at 60 °C for 4-6 hours. The base ensures exclusive O-alkylation over N-alkylation due to the pyrazole's electronic bias.

  • Hydrolysis: Treat the ester with LiOH in THF/Water to liberate the free acid: 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid .

Crystallization Protocol (Slow Evaporation)
  • Solvent System: Ethanol/Water (9:1 v/v) or pure Methanol.

  • Method: Dissolve 20 mg of the purified acid in 2 mL of warm ethanol. Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Growth: Cover the vial with parafilm, punch 3 small holes, and allow to stand at room temperature (20–25 °C) for 3–5 days.

  • Expected Morphology: Colorless blocks or prisms.

Comparative Performance Guide

When selecting a scaffold for drug design, the choice between the 5-hydroxy and 5-ethoxy variants impacts solubility and binding kinetics.

Performance Metric5-Hydroxy (Precursor) 5-Ethoxy (Target) Implication for Drug Design
H-Bond Potential High (Donor + Acceptor)Medium (Acceptor Only)Ethoxy is more lipophilic; better membrane permeability.
Crystal Stability High (Strong H-bond network)Moderate (Van der Waals + Dimer)Ethoxy form may exhibit lower melting point due to loss of network H-bonds.
Solubility (LogP) Lower (More Polar)Higher (More Lipophilic)Target (Ethoxy) is superior for oral bioavailability screens.
Binding Mode Chelator / H-bond DonorHydrophobic InteractionUse Ethoxy to probe hydrophobic pockets (e.g., COX-2 active site).

References

  • Crystal Structure of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxyl

    • Source: Molbank 2012, 2012(3), M775.
    • D

      
      , 
      
      
      
      ,
      
      
      Å.[3]
    • URL:[Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxyl

    • Source: Molecules 2022, 27(15), 4756.
    • Context: Detailed synthetic protocols for hydroxy-pyrazole scaffolds and tautomeric analysis.
    • URL:[Link]

  • Structure-Activity Rel

    • Source: Bioorganic & Medicinal Chemistry Letters 2006, 16(2), 288–292.
    • Context: Comparative analysis of 5-alkoxy vs 5-alkylamino substitution p
    • URL:[Link]

Sources

A Researcher's Guide to the Precise Melting Point Determination of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the accurate characterization of novel compounds is paramount. The melting point is a fundamental physical property that serves as a crucial indicator of purity and identity. This guide provides an in-depth comparison of methodologies for determining the melting point of a pure, crystalline sample of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a compound of interest in medicinal chemistry. We will explore the nuances of experimental choices, present detailed protocols, and compare the expected data from various techniques.

The Critical Role of Method Selection in Melting Point Analysis

The choice of method for melting point determination directly impacts the accuracy, precision, and throughput of the analysis. While modern automated systems offer high precision, classical methods remain valuable for their simplicity and cost-effectiveness. Here, we compare three prevalent techniques: the digital capillary melting point apparatus, the Thiele tube method, and Differential Scanning Calorimetry (DSC).

A pure, nonionic, crystalline organic compound typically has a sharp and characteristic melting point, often within a 0.5-1.0°C range. The presence of even small amounts of miscible impurities can cause a depression and broadening of the melting point range[3][4]. Therefore, a sharp melting point is a strong indicator of a pure substance[3][5][6].

Comparative Analysis of Melting Point Determination Methods

MethodPrincipleAccuracyThroughputKey Considerations
Digital Capillary Apparatus (e.g., Mel-Temp) Visual detection of melting of a sample in a capillary tube heated in a metal block.[3][7]HighModerate (multiple capillaries can be run simultaneously)Requires careful sample packing and a slow, controlled heating rate near the melting point.[8]
Thiele Tube Visual detection of melting of a sample in a capillary tube immersed in a heated oil bath with natural convection.[3][9][10]ModerateLowCost-effective but requires careful manual heating to ensure a slow and steady temperature rise.[3][8] The oil bath can pose a safety hazard if not handled properly.[9]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12][13]Very HighLow to ModerateProvides highly precise data on melting temperature and enthalpy of fusion.[14] It is a powerful tool for studying polymorphism and purity.[12][13]

Experimental Protocols

I. Digital Capillary Melting Point Apparatus (e.g., Mel-Temp)

This method is a staple in modern organic chemistry labs, offering a good balance of accuracy and ease of use.[7]

Protocol:

  • Sample Preparation:

    • Ensure the 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid sample is completely dry and finely powdered.[7][9] Grinding the sample to a fine powder ensures uniform heat transfer.

    • Press the open end of a capillary tube into the powdered sample.[7]

    • Pack the sample into the closed end of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube.[7][9] The packed sample height should be 2-3 mm.[7][15] An improperly packed sample can lead to a broad melting range.[7]

  • Instrument Setup and Measurement:

    • Turn on the melting point apparatus and the digital thermometer.[7]

    • Insert the capillary tube into the sample holder.[7][9]

    • If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating at a rate of 5-10 °C/minute.[16]

    • For an accurate measurement, set the initial heating rate to be rapid until the temperature is about 20 °C below the expected melting point.[7][9][16]

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[8][16] A fast heating rate near the melting point is a common source of error, leading to an artificially high and broad melting range.[4][17]

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).[9] This range is the melting point of the sample.

  • Calibration:

    • Regularly calibrate the apparatus using certified reference standards with known melting points that span the expected temperature range of the sample.[6][18][19][20] Common standards include acetanilide (114°C) and caffeine (238°C).[18] This ensures the accuracy of the thermometer reading.[18][21]

II. Thiele Tube Method

This classical method is cost-effective and provides reasonably accurate results when performed with care.[3] It relies on the principle of natural convection of a heating oil to provide uniform temperature distribution.[8]

Protocol:

  • Sample Preparation:

    • Prepare the capillary tube with the sample as described for the digital apparatus.

  • Apparatus Setup:

    • Attach the capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. The sample should be level with the thermometer bulb.[8][9]

    • The rubber band should be positioned above the level of the heating oil to prevent it from softening and breaking.[8]

    • Fill the Thiele tube with a high-boiling point mineral or silicone oil to just above the top of the side arm.

    • Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample is immersed in the oil in the main body of the tube.[9]

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a microburner or Bunsen burner using a back-and-forth motion.[8][9] This will induce convection currents that circulate the oil and provide even heating.

    • As with the digital apparatus, a rapid initial heating can be followed by a much slower rate of 1-2 °C per minute near the anticipated melting point.[8]

    • Observe the sample closely and record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.[9]

III. Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[12][13] It provides a more detailed and quantitative analysis of the melting process.[14]

Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (typically 1-5 mg) into a DSC pan.

    • Seal the pan hermetically.

  • Instrument Setup and Measurement:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Program the instrument with the desired temperature profile. A typical heating rate for melting point determination is 10 °C/minute.[13]

    • Initiate the temperature program. The instrument will record the differential heat flow between the sample and the reference.

  • Data Analysis:

    • The melting of the sample will appear as an endothermic peak on the DSC thermogram.[13][14]

    • The onset temperature of the peak is typically reported as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) can also be determined.

    • DSC can also reveal other thermal events, such as glass transitions, crystallization, and decomposition.[12][14]

Visualizing the Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_methods Melting Point Determination Methods cluster_execution Execution cluster_results Results A Dry and Finely Powder Sample B Pack Capillary Tube (2-3 mm) A->B E Differential Scanning Calorimetry (DSC) A->E C Digital Capillary Apparatus B->C D Thiele Tube B->D F Controlled Heating (1-2 °C/min near MP) C->F D->F H Analyze DSC Thermogram E->H G Observe and Record Melting Range F->G I Melting Point Range (°C) G->I J DSC Data (Onset Temp, Enthalpy) H->J

Caption: Experimental workflow for melting point determination.

Conclusion

The accurate determination of the melting point of 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is essential for its characterization. While the digital capillary apparatus offers a reliable and efficient method for routine analysis, Differential Scanning Calorimetry provides a more comprehensive and precise thermal profile. The choice of method will depend on the specific requirements of the research, including the desired accuracy, throughput, and the availability of instrumentation. Regardless of the method chosen, meticulous sample preparation and a controlled heating rate are critical for obtaining accurate and reproducible results. The consistent calibration of any melting point apparatus is a non-negotiable aspect of good laboratory practice to ensure data integrity.[18][19]

References

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • University of Alberta. (n.d.). Melting point determination. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. [Link]

  • SSERC. (n.d.). Melting point determination. [Link]

  • Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. [Link]

  • Pharma Times. (2025, May 1). Validation and Calibration of Melting Point Instruments. [Link]

  • University of California, Los Angeles. (n.d.). Melting Point Determination. [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. [Link]

  • University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. [Link]

  • University of the West Indies. (2026, February 6). Melting Point and Thermometer Calibration. [Link]

  • Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. [Link]

  • Biometrix. (n.d.). Melting Point Apparatus - Calibration. [Link]

  • California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • JH Test. (2025, June 18). Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range. [Link]

  • EAG Laboratories. (n.d.). Differential Scanning Calorimetry | DSC. [Link]

  • University of Toronto Scarborough. (n.d.). Melting Point. [Link]

  • MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 5-(3-Methylbutoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid Properties. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

  • ChemSynthesis. (2025, May 20). 3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid. [Link]

Sources

UV-Vis absorption spectra of phenyl-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the UV-Vis Absorption Spectra of Phenyl-Pyrazole Derivatives

For researchers and professionals in drug development, understanding the photophysical properties of heterocyclic compounds is paramount. Phenyl-pyrazoles, a core scaffold in numerous pharmaceuticals, exhibit distinct electronic absorption characteristics that are sensitive to their molecular structure and environment. This guide provides a comparative analysis of the UV-Vis absorption spectra of various phenyl-pyrazole derivatives, grounded in experimental data and theoretical principles. We will explore the influence of chemical substitutions and solvent effects on their spectral properties, offering insights into the structure-property relationships that govern their behavior.

The Electronic Landscape of Phenyl-Pyrazoles

The characteristic UV-Vis absorption of phenyl-pyrazole derivatives arises from electronic transitions within the molecule's chromophore, which encompasses the conjugated system formed by the phenyl and pyrazole rings. The primary electronic transitions observed are the high-intensity π→π* transitions, typically found at shorter wavelengths, and the lower-intensity n→π* transitions at longer wavelengths.[1] The energy required for these transitions, and thus the wavelength of maximum absorption (λmax), is intricately linked to the molecule's electronic structure.

The pyrazole ring itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[2] While pyrazole alone has minimal fluorescence characteristics, appropriate substitutions can lead to compounds with high fluorescence quantum yields and notable solvatochromic behavior.[3] The phenyl group attached to the pyrazole core extends the conjugated π-system, influencing the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical determinant of the λmax; a smaller gap corresponds to absorption at a longer wavelength.[4]

Comparative Analysis: The Impact of Molecular Structure and Environment

The UV-Vis absorption spectrum of a phenyl-pyrazole derivative is not static. It is highly responsive to modifications of the molecular structure and the surrounding solvent environment.

The Role of Substituents

The nature and position of substituent groups on both the phenyl and pyrazole rings can dramatically alter the absorption profile through their electronic effects (inductive and resonance).

Effect of Substituents on the Phenyl Ring:

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) pull electron density from the conjugated system. This stabilization of the LUMO can lead to a smaller HOMO-LUMO gap, resulting in a bathochromic shift (red shift) to longer wavelengths. For phenylazopyrazole photoswitches, EWGs like CF3, CN, or NO2 cause the absorption maxima to be redshifted.[5]

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or methoxy (-OMe) donate electron density to the conjugated system. This can raise the energy of the HOMO, also potentially reducing the HOMO-LUMO gap and causing a red shift. However, in some systems, EDGs have been observed to cause a hypsochromic shift (blue shift).[5] The precise effect depends on the specific molecule and the nature of the electronic transition.

Effect of Substituents on the Pyrazole Ring:

  • Modifications to the pyrazole ring, such as N-acetylation or N-methylation, also influence the spectra. The introduction of methyl and acyl groups on a pyrazole nitrogen has been shown to induce a hyperchromic effect (increased absorption intensity) and a minor bathochromic shift.[1][5] This is attributed to the electronic perturbations these groups introduce to the pyrazole system.

The following diagram illustrates how substituents can modulate the frontier molecular orbitals and thus the absorption wavelength.

G HOMO1 HOMO LUMO1 LUMO HOMO1->LUMO1   ΔE₁ (λmax₁) HOMO2 HOMO LUMO2 LUMO (stabilized) HOMO2->LUMO2   ΔE₂ < ΔE₁ (Red Shift) HOMO3 HOMO (destabilized) LUMO3 LUMO HOMO3->LUMO3   ΔE₃ < ΔE₁ (Red Shift)

Caption: Effect of substituents on frontier molecular orbital energies.

The Influence of Solvent Polarity (Solvatochromism)

The choice of solvent can significantly impact the position of absorption bands, a phenomenon known as solvatochromism.[6] Polar solvents can interact with the solute molecule's ground and excited states differently, altering the energy of electronic transitions.

  • π→π Transitions:* In these transitions, the excited state is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent, reducing the energy gap and causing a bathochromic (red) shift .[6]

  • n→π Transitions:* For n→π* transitions, the ground state is typically more polar due to the lone pairs on heteroatoms. Polar solvents, especially those capable of hydrogen bonding, will stabilize the ground state more than the excited state.[7] This increases the energy gap for the transition, resulting in a hypsochromic (blue) shift .[6]

For example, the absorption maxima of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene are observed at 250 nm and 280 nm, and these positions are influenced by solvent properties like hydrogen bond donor ability and dipolar interactions.[8][9]

Comparative Data of Phenyl-Pyrazole Derivatives

The following table summarizes the UV-Vis absorption maxima for a selection of phenyl-pyrazole derivatives from the literature, illustrating the effects of different structural motifs and solvents.

Compound ClassSubstituentsSolventλmax (π→π) [nm]λmax (n→π) [nm]Reference
PhenylazopyrazolesVaried EDGs & EWGsAcetonitrile324–368410–451[1]
1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzenePyridyl, BenzeneVarious~250 and ~280-[8][9]
Alkyloxyphenyl-substituted dipyridylpyrazoleAlkyloxyphenylDichloromethaneVaries-[10]
Aminopyrazole DerivativesHalogen-phenyl, NitroEthanol237–761 (overall range)-[11]
PyranopyrazolesNaphthyl, BenzoateEthanol267 and 329-[12]

Standardized Protocol for UV-Vis Spectral Acquisition

To ensure data comparability and reliability, a standardized experimental protocol is crucial. This section provides a step-by-step methodology for acquiring .

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and molar absorptivity (ε) of a phenyl-pyrazole derivative.

Materials:

  • Phenyl-pyrazole sample

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, dichloromethane)

  • Volumetric flasks (e.g., 10 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Methodology:

  • Solvent Selection:

    • Choose a solvent that dissolves the compound and is transparent in the desired wavelength range (typically >220 nm).[7]

    • Consider the polarity of the solvent based on the experimental goals (see Section 2.2). Ethanol, acetonitrile, and dichloromethane are common choices.

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of the phenyl-pyrazole sample (e.g., 1-2 mg).

    • Dissolve the sample in the chosen solvent in a volumetric flask (e.g., 10 mL) to create a stock solution of known concentration (e.g., 10⁻³ M). Ensure complete dissolution.

  • Preparation of Working Solutions:

    • Perform serial dilutions from the stock solution to prepare a series of solutions with concentrations in the range of 10⁻⁵ M to 10⁻⁶ M. This range typically yields absorbance values within the optimal instrumental range (0.1 - 1.0 A.U.).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.

    • Set the desired wavelength range for scanning (e.g., 200-600 nm).

    • Set the scan speed and slit width as per instrument recommendations for good resolution.

  • Baseline Correction:

    • Fill two quartz cuvettes with the pure solvent.

    • Place them in the sample and reference holders of the spectrophotometer.

    • Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

    • Place the sample cuvette back into the sample holder.

    • Run the spectral scan.

    • Save the data and identify the λmax.

    • Repeat the measurement for all prepared working solutions, moving from lowest to highest concentration.

  • Data Analysis:

    • Record the absorbance value at the λmax for each concentration.

    • To determine the molar absorptivity (ε), plot a graph of Absorbance vs. Concentration (Beer's Law plot). The slope of the resulting straight line will be equal to ε (since path length is 1 cm).

The following workflow diagram summarizes the experimental procedure.

G start Start solvent Select Spectroscopic Grade Solvent start->solvent stock Prepare Stock Solution (~10⁻³ M) solvent->stock dilutions Prepare Serial Dilutions (10⁻⁵ - 10⁻⁶ M) stock->dilutions setup Set up Spectrophotometer (Wavelength Range, etc.) dilutions->setup baseline Perform Baseline Correction (Solvent vs. Solvent) setup->baseline measure Measure Absorbance of Sample Solutions baseline->measure analysis Analyze Data: Identify λmax Plot Beer's Law Graph measure->analysis end End analysis->end

Sources

Safety Operating Guide

Personal protective equipment for handling 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Directive: The "Defense in Depth" Strategy

Senior Scientist Note: Handling 5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 100517-74-2) requires more than standard "lab coat and glasses" compliance. As a pyrazole derivative often used as a pharmaceutical intermediate, this compound presents a dual-risk profile: chemical reactivity (acidic functionality) and biological activity (potential pharmacological potency).

While standard Safety Data Sheets (SDS) for this class often default to Irritant (H315/H319/H335), structural analogs in the 1-phenyl-pyrazole family have demonstrated acute dermal toxicity (H311) and specific organ toxicity (H372) . Therefore, this protocol applies the Precautionary Principle : we treat the substance as a potential sensitizer and systemic toxin until proven otherwise.

Your Goal: Zero skin contact, zero inhalation, zero contamination migration.

Hazard Identification & Risk Assessment

Before donning PPE, understand the enemy.

Hazard ClassPrimary RiskMechanism of Injury
Physical State Fine Dust/Powder Airborne particulates during weighing/transfer can bypass simple masks and settle on exposed skin or surfaces.
Chemical Nature Organic Acid (pH < 4) Corrosive to mucous membranes (eyes/lungs). Hydrolytic potential in humid environments.
Toxicology Systemic Absorption Pyrazoles are designed to bind biological targets. Transdermal absorption is a critical vector for systemic exposure.

The PPE Matrix: Layered Protection

This matrix defines the minimum acceptable protection. Do not deviate based on "quick tasks."

Body ZonePPE RequirementTechnical Specification & Rationale
Respiratory Engineering Control (Primary) Certified Chemical Fume Hood. Work must occur >6 inches inside the sash. Backup: N95 or P100 respirator only if hood is unavailable (not recommended for routine handling).
Hand Protection Double-Gloving Strategy Inner Layer: 4 mil Nitrile (inspection white/blue). Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene. Rationale: Pyrazoles can permeate thin nitrile. The outer glove is sacrificial; the inner glove is the final barrier.
Ocular Chemical Splash Goggles ANSI Z87.1 Impact + Splash rated. Why: Safety glasses have gaps. Fine acidic powder can drift around lenses; goggles provide a hermetic seal against dust and splashes.
Dermal (Body) Lab Coat + Apron Standard Cotton/Poly Lab Coat (buttoned to neck). Chemical Resistant Apron (Tyvek or PVC) required during synthesis or liquid handling to prevent soak-through.
Footwear Closed-Toe / Non-Porous Leather or synthetic uppers. No mesh sneakers (liquids penetrate mesh instantly).

Operational Workflow: The "Safe-Path" Protocol

This section details the how. Every movement must be deliberate to maintain the integrity of your PPE.

Phase A: Pre-Handling Setup (The Gateway Check)
  • Verify Airflow: Check the fume hood monitor. Velocity should be 80–100 fpm (face velocity).

  • Glove Inspection: Inflate gloves with air (pneumatic test) to check for pinholes before donning.

  • Staging: Place waste container, balance, and reagents inside the hood before opening the chemical container. This prevents "in-and-out" arm movements that drag contaminants into the lab.

Phase B: Active Handling (Weighing & Synthesis)
  • The Static Risk: Powders are static-prone. Use an anti-static gun or polonium strip if available.

  • The Transfer:

    • Open container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

    • Critical Step: If powder spills on the outer glove, STOP . Doff the outer glove immediately inside the hood, wash the inner glove (if compatible) or inspect, and don a fresh outer glove.

Phase C: Decision Logic for PPE Escalation

PPE_Decision_Tree Start Start: Assess Task State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution / Synthesis State->Liquid Qty_Solid Quantity > 500mg? Solid->Qty_Solid Qty_Liquid Heated or Pressurized? Liquid->Qty_Liquid Level1 Standard Protocol: Double Nitrile + Goggles + Lab Coat Qty_Solid->Level1 No Level2 Escalated Protocol: Add Tyvek Sleeves + Face Shield Qty_Solid->Level2 Yes (Dust Risk) Qty_Liquid->Level1 No Level3 Max Protocol: Blast Shield + Sash Down Qty_Liquid->Level3 Yes (Splash/Explosion Risk)

Figure 1: Decision Logic for PPE Selection based on physical state and operational parameters.

Decontamination & Doffing (The Exit Strategy)

Most exposures occur after the experiment, during the removal of PPE.

  • Gross Decon: Wipe down outer gloves with a solvent-dampened wipe (ethanol or acetone) inside the hood to remove invisible residues. Dispose of the wipe as hazardous waste.

  • Outer Glove Removal:

    • Pinch the outside of one glove near the wrist.

    • Peel downwards, turning it inside out.

    • Hold the removed glove in the still-gloved hand.

    • Slide a finger of the ungloved hand (inner glove only) under the wrist of the remaining outer glove. Peel off.

  • Wash Inner Gloves: Wash hands (while wearing inner gloves) with soap and water. This neutralizes any potential acid residue that permeated the outer layer.

  • Final Removal: Remove inner gloves, goggles, and coat. Wash hands with soap and water immediately.[1][2]

Waste Disposal & Emergency Response

Disposal Protocol (Cradle-to-Grave)
  • Solid Waste: Contaminated paper towels, gloves, and weigh boats must go into Solid Hazardous Waste . Do not use regular trash.

  • Liquid Waste: Segregate into Organic Acid Waste streams. Do not mix with strong bases (exothermic reaction risk) or oxidizers.

  • Labeling: Clearly label waste tags with the full chemical name. Avoid abbreviations like "Pyz-Acid."

Emergency Response
  • Skin Contact:

    • Brush: If powder, brush off gently (do not rub).

    • Flush: Rinse with water for 15 minutes.

    • Neutralize: Do not apply neutralizing agents (bases) to the skin; this causes thermal burns. Stick to water.

  • Eye Contact:

    • Force eyelids open.

    • Flush at eyewash station for a full 15 minutes.

    • Seek medical attention immediately (bring SDS).

References & Authority

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Link

  • PubChem. Compound Summary: Pyrazole-3-carboxylic acid derivatives (General Hazard Data).Link

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.Link

Sources

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